Mosapramine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUIZULXJVRBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048846 | |
| Record name | Mosapramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89419-40-9 | |
| Record name | Mosapramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89419-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mosapramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mosapramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mosapramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOSAPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Mosapramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosapramine is an atypical antipsychotic agent utilized in the treatment of schizophrenia, primarily in Japan. As a potent dopamine and serotonin receptor antagonist, its unique receptor binding profile contributes to its therapeutic efficacy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and a detailed synthetic pathway of this compound. Quantitative data on receptor affinity and detailed experimental protocols for key binding assays are presented to support further research and development in the field of psychopharmacology.
Discovery and Development
The development of this compound is rooted in the broader history of antipsychotic drug discovery, which began serendipitously in the 1950s with the identification of the therapeutic properties of phenothiazines like chlorpromazine. This led to the "dopamine hypothesis" of schizophrenia, which posited that hyperactivity of dopaminergic pathways was central to the disorder's pathophysiology.
The quest for antipsychotics with improved side-effect profiles and efficacy against the negative symptoms of schizophrenia spurred the development of "atypical" antipsychotics. These agents, exemplified by clozapine, exhibit a broader receptor binding profile, notably including antagonism of serotonin receptors in addition to dopamine receptors.
This compound emerged from this era of research, building upon the established dibenzazepine scaffold, a core structure in many tricyclic antidepressants and antipsychotics. While a detailed, publicly available historical account of this compound's initial discovery by Dainippon Sumitomo Pharma is not extensively documented, its development was a logical progression in the refinement of antipsychotic pharmacology, aiming for potent dopamine D2, D3, and D4 receptor antagonism combined with moderate serotonin 5-HT2A receptor blockade.
Mechanism of Action and Receptor Affinity
This compound's therapeutic effects are primarily attributed to its potent antagonism of dopamine and serotonin receptors in the central nervous system. Its "atypical" profile is characterized by a high affinity for D2-like dopamine receptors (D2, D3, and D4) and a moderate affinity for the serotonin 5-HT2A receptor. This dual action is believed to contribute to its efficacy against the positive symptoms of schizophrenia while potentially mitigating the risk of extrapyramidal side effects associated with first-generation antipsychotics.
Receptor Binding Profile
The binding affinities of this compound for various neurotransmitter receptors have been determined through radioligand binding assays. The inhibition constants (Ki) provide a quantitative measure of the drug's potency at these receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference Radioligand |
| Dopamine D2 | 0.21 | [3H]-Spiperone |
| Dopamine D3 | 0.12 | [3H]-Spiperone |
| Dopamine D4 | 0.10 | [3H]-Spiperone |
| Serotonin 5-HT2A | Moderate Affinity | [3H]-Ketanserin |
Table 1: Receptor Binding Affinities of this compound.
Signaling Pathways
The antagonism of dopamine D2 and serotonin 5-HT2A receptors by this compound modulates downstream signaling cascades critical for neuronal function.
Synthesis Pathway
The chemical synthesis of this compound is a multi-step process involving the preparation of two key heterocyclic intermediates followed by their condensation and final salt formation.
The Enantiomeric Profile of Mosapramine: A Technical Guide to Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosapramine, an atypical antipsychotic, is a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers. While the pharmacological activity of the racemate has been characterized, particularly its high affinity for dopamine D2-like receptors, specific data delineating the biological activities of the individual enantiomers are not extensively available in public literature. This technical guide synthesizes the known information on racemic this compound's receptor binding profile and discusses the fundamental principles of stereoselectivity in pharmacology. By examining the behavior of enantiomers in other chiral atypical antipsychotics, this guide provides a framework for understanding the potential differential effects of this compound's stereoisomers on dopamine and serotonin pathways. This document also outlines a general experimental protocol for radioligand binding assays, a crucial technique for determining receptor affinities.
Introduction: The Significance of Chirality in Drug Action
Stereochemistry is a critical determinant of a drug's pharmacological and toxicological properties. For chiral drugs like this compound, the two enantiomers, despite having the same chemical formula, can exhibit profound differences in their interactions with chiral biological macromolecules such as receptors and enzymes. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, understanding the bioactivity of individual enantiomers is paramount in drug development for optimizing therapeutic efficacy and safety.
Biological Activity of Racemic this compound
Racemic this compound is recognized as an atypical antipsychotic, a class of drugs characterized by their antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] This dual action is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[2][4]
Dopamine Receptor Binding Profile
Studies on racemic this compound have demonstrated its high affinity for dopamine D2, D3, and D4 receptor subtypes. One study, in particular, quantified the inhibition constants (Ki) of racemic this compound at human dopamine receptor subtypes expressed in cell lines.
Table 1: Binding Affinity of Racemic this compound for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 0.21 | |
| Dopamine D3 | 0.12 | |
| Dopamine D4 | 0.10 |
Lower Ki values indicate higher binding affinity.
These data highlight this compound's potent interaction with the D2-like family of dopamine receptors. The high affinity for D3 and D4 receptors, in addition to D2, may contribute to its atypical clinical profile.
Serotonin Receptor Activity
A hallmark of atypical antipsychotics is their potent antagonism of the serotonin 5-HT2A receptor. While specific Ki values for this compound at serotonin receptors are not detailed in the available search results, its classification as an atypical antipsychotic strongly implies significant 5-HT2A receptor blockade. The ratio of 5-HT2A to D2 receptor affinity is often considered a key factor in the atypicality of these drugs.
The Undetermined Role of this compound Enantiomers
Despite the characterization of racemic this compound, a critical knowledge gap exists regarding the specific contributions of the (R)- and (S)-enantiomers to its overall pharmacological profile. Based on established principles of stereoselectivity, it is highly probable that the two enantiomers of this compound exhibit differential affinities for their target receptors.
One enantiomer is likely to be the more potent antagonist at D2, D3, D4, and 5-HT2A receptors. The other enantiomer may have a lower affinity for these primary targets but could potentially interact with other receptors, contributing to the drug's side effect profile. Without empirical data, the precise nature of this stereoselectivity remains speculative.
Experimental Protocols: Unraveling Enantiomeric Activity
To determine the specific biological activities of the this compound enantiomers, a series of in vitro and in vivo experiments would be necessary. A foundational step is the chiral separation of the racemate, followed by receptor binding assays.
Chiral Separation of this compound Enantiomers
A crucial prerequisite for studying the individual enantiomers is their separation from the racemic mixture. A common and effective method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Radioligand Receptor Binding Assay
Once separated, the affinity of each enantiomer for various receptors can be determined using radioligand binding assays. This technique measures the ability of a test compound (e.g., (R)- or (S)-mosapramine) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
Experimental Workflow:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D2, D3, D4, or 5-HT2A receptors) are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2/D3/D4 receptors) and varying concentrations of the unlabeled test compound (this compound enantiomer).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Functional Implications
The interaction of this compound enantiomers with dopamine and serotonin receptors will modulate downstream signaling pathways, ultimately leading to their therapeutic and adverse effects.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors by this compound would block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Antagonism of these receptors by this compound would block the serotonin-induced activation of phospholipase C (PLC), which in turn would prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
Conclusion and Future Directions
While racemic this compound has demonstrated a promising receptor binding profile characteristic of an atypical antipsychotic, the specific contributions of its (R)- and (S)-enantiomers remain a significant unknown. The principles of stereochemistry strongly suggest that the enantiomers will exhibit differential biological activities. A comprehensive evaluation of the individual enantiomers is essential for a complete understanding of this compound's pharmacology and for potentially developing a more refined therapeutic agent with an improved efficacy and safety profile. Future research should focus on the chiral separation of this compound and the subsequent characterization of each enantiomer's receptor binding affinity, functional activity at dopamine and serotonin receptors, and in vivo pharmacological effects. Such studies will be invaluable for the rational design and development of next-generation antipsychotic drugs.
References
Mosapramine: A Technical Guide to its Receptor Binding Profile and Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosapramine, an iminodibenzyl derivative, is an antipsychotic agent characterized by a distinct receptor binding profile. This technical guide provides a comprehensive overview of the available data on this compound's affinity for various neurotransmitter receptors, with a primary focus on its potent interactions with dopamine receptor subtypes. The document details the experimental methodologies employed to elucidate this binding profile and explores the downstream signaling pathways potentially modulated by this compound. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering a consolidated repository of technical information to inform further investigation and therapeutic application.
Receptor Binding Profile of this compound
This compound exhibits a high affinity for several dopamine receptor subtypes, a characteristic feature of many antipsychotic drugs. Its binding profile, however, suggests a more nuanced interaction with the dopaminergic system compared to some older antipsychotics.
Dopamine Receptor Affinities
Studies have consistently demonstrated that this compound is a potent antagonist at D2, D3, and D4 dopamine receptors. Notably, it displays a particularly high affinity for the D3 receptor subtype. The ratio of its Ki values for D2 versus D3 receptors is higher than that of the typical antipsychotic haloperidol, indicating a more potent effect at D3 receptors[1]. This enhanced D3 receptor affinity is a key feature of this compound's profile and may contribute to its atypical clinical characteristics[1]. Furthermore, its affinity for D4 receptors is reported to be significantly higher than that of clozapine, another atypical antipsychotic[1].
Serotonin and Other Receptor Affinities
Beyond the dopaminergic system, this compound interacts with serotonin receptors. It is a potent antagonist at the 5-HT2A receptor, with a reported IC50 value of 0.076 μM. The compound also binds to the 5-HT1A receptor and acts as an inhibitor of serotonin and norepinephrine reuptake. One study has indicated that this compound can inhibit 5-HT3 receptor currents in a competitive manner.
Table 1: Quantitative Receptor Binding Affinities (Ki, nM) of this compound and Other Atypical Antipsychotics
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine | ||||
| D1 | - | 27 | 4.6 | 85 |
| D2 | High Affinity[1] | 1.1 | 0.4 | 12.5 |
| D3 | High Affinity, > Haloperidol[1] | 2.5 | 1.0 | 7.1 |
| D4 | High Affinity, > Clozapine | 1.9 | 1.4 | 8.0 |
| Serotonin | ||||
| 5-HT1A | Binds | 146 | 3.5 | 13 |
| 5-HT2A | 76 (IC50) | 4 | 0.16 | 5.4 |
| 5-HT2C | - | 11 | 3.2 | 5.4 |
| Adrenergic | ||||
| α1 | - | 19 | 0.8 | 6.9 |
| α2 | - | 230 | 1.5 | 1.2 |
| Histamine | ||||
| H1 | - | 7 | 2.0 | 6.0 |
| Muscarinic | ||||
| M1 | - | 1.9 | >1000 | 1.9 |
Data for olanzapine, risperidone, and clozapine are compiled from various public sources for comparative purposes. The term "High Affinity" for this compound indicates that while specific Ki values are not consistently reported across a range of studies, the literature consistently describes a strong binding interaction.
Experimental Protocols
The receptor binding affinities of this compound have been determined using standard and well-validated pharmacological assays. The following sections provide detailed methodologies for the key experiments cited in the literature.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction of a drug with a specific receptor.
Objective: To determine the affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue homogenates.
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2-like receptors, [3H]-7-OH-DPAT for D3 receptors).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding competitor (e.g., a high concentration of a non-labeled ligand like haloperidol or sulpiride).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: A series of tubes or a 96-well plate is prepared. Each well/tube contains:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of this compound (the competitor).
-
Control tubes include "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a non-labeled competitor).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Autoradiography
Quantitative autoradiography is used to visualize and quantify the distribution of receptors in tissue sections.
Objective: To determine the anatomical distribution and density of receptors to which this compound binds in brain tissue.
Materials:
-
Frozen brain tissue sections (e.g., from rats).
-
Radioligand specific for the target receptor (e.g., [3H]-7-OH-DPAT for D3 receptors).
-
This compound hydrochloride.
-
Incubation and wash buffers.
-
Autoradiography film or phosphor imaging plates.
-
Image analysis software.
Procedure:
-
Tissue Sectioning: Frozen brain tissue is sliced into thin sections (e.g., 10-20 µm) using a cryostat and mounted on microscope slides.
-
Pre-incubation: The tissue sections are pre-incubated in a buffer to remove endogenous ligands.
-
Incubation: The slides are incubated with a solution containing the radioligand. For competition studies, adjacent sections are incubated with the radioligand in the presence of varying concentrations of this compound. To determine non-specific binding, some sections are incubated with the radioligand and a high concentration of a non-labeled competitor.
-
Washing: The slides are washed in a series of cold buffer solutions to remove unbound radioligand.
-
Drying and Exposure: The slides are dried, and then apposed to autoradiography film or a phosphor imaging plate in a light-tight cassette.
-
Image Acquisition and Analysis: After an appropriate exposure time, the film is developed, or the imaging plate is scanned. The resulting images show the distribution of the radioligand binding. The optical density of the signal in different brain regions is measured and can be converted to receptor density (fmol/mg tissue) using co-exposed radioactive standards.
Signaling Pathways
As a potent antagonist of D2-like dopamine receptors, this compound is expected to modulate several downstream intracellular signaling cascades. D2, D3, and D4 receptors are G-protein coupled receptors (GPCRs) that typically couple to the Gαi/o family of G proteins.
3.1. Dopamine D2 Receptor-Mediated Signaling
The canonical signaling pathway for D2-like receptors involves the inhibition of adenylyl cyclase.
-
Receptor Activation (Blocked by this compound): In the absence of an antagonist, dopamine binds to the D2 receptor, causing a conformational change.
-
G-Protein Activation: The activated D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.
-
Adenylyl Cyclase Inhibition: The activated Gαi-GTP subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
-
PKA Inactivation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).
-
CREB Modulation: PKA is a key activator of the cAMP response element-binding protein (CREB), a transcription factor involved in regulating the expression of genes related to neuronal plasticity and survival. By inhibiting PKA, D2 receptor activation ultimately leads to reduced phosphorylation and activation of CREB.
By acting as an antagonist, this compound blocks the dopamine-induced inhibition of this pathway. Consequently, this compound's presence would be expected to disinhibit adenylyl cyclase, leading to an increase in cAMP levels, PKA activity, and subsequent CREB phosphorylation. However, direct experimental evidence specifically demonstrating these downstream effects of this compound in neuronal cells is limited in the current literature. One report has indicated that this compound can inhibit cAMP production in platelets, suggesting that its effects on this signaling pathway may be tissue-specific.
Conclusion
This compound is a potent antagonist of dopamine D2-like receptors, with a notably high affinity for the D3 and D4 subtypes. Its interactions with serotonin receptors, particularly 5-HT2A, and its role as a serotonin and norepinephrine reuptake inhibitor, contribute to its classification as an atypical antipsychotic. While the primary mechanism of action is understood to be the blockade of dopamine-mediated signaling, further research is required to fully elucidate its complete receptor binding profile across all major neurotransmitter systems and to directly measure its downstream effects on intracellular signaling cascades in relevant neuronal populations. A more comprehensive understanding of these molecular interactions will be crucial for optimizing its therapeutic use and for the development of next-generation antipsychotics with improved efficacy and side-effect profiles.
References
Preclinical Pharmacological Profile of Mosapramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacological profile of Mosapramine (Cremin), an atypical antipsychotic agent. This compound, an iminodibenzyl derivative, has demonstrated a unique binding profile and functional activity that distinguishes it from other antipsychotics. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development efforts in neuropsychopharmacology.
Receptor Binding Affinity
This compound is a potent dopamine antagonist with high affinity for the D2, D3, and D4 receptor subtypes.[1] It also exhibits moderate affinity for the serotonin 5-HT2 receptor.[1] The compound's high affinity for the D3 receptor, in particular, may contribute to its atypical clinical profile.[2]
Quantitative Receptor Binding Data
The following table summarizes the in vitro receptor binding affinities of this compound for various neurotransmitter receptors.
| Receptor Subtype | Ligand | Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]-Spiperone | Human Cell Lines | 0.021 (Kd) | [2] |
| Dopamine D3 | [3H]-Spiperone | Human Cell Lines | 0.12 (Kd) | [2] |
| Dopamine D4 | [3H]-Spiperone | Human Cell Lines | 0.10 (Kd) |
Note: Kd values from the study by Futamura et al. (1996) using [3H]-Spiperone are presented. The original abstract indicates this compound showed the highest affinities among the tested antipsychotics, and the provided Kd values are for the radioligand itself, with the paper detailing the competitive binding of this compound.
Experimental Protocol: Receptor Binding Assay
Objective: To determine the binding affinity of this compound for dopamine D2, D3, and D4 receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Human cell lines stably expressing recombinant human dopamine D2, D3, or D4 receptors were cultured under standard conditions. Cells were harvested, and crude membrane preparations were obtained by homogenization and centrifugation.
-
Radioligand Binding Assay: Membrane preparations were incubated with a specific concentration of the radioligand [3H]-Spiperone and varying concentrations of this compound or other competing ligands.
-
Incubation and Separation: The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium. The bound and free radioligand were then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The inhibition of [3H]-Spiperone binding by this compound was analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50). The IC50 values were then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays
Information regarding specific in vitro functional assays for this compound, such as determining its agonist or antagonist activity at various receptors and its effects on downstream signaling pathways, is not extensively detailed in the readily available literature. However, its classification as a dopamine antagonist suggests that it blocks the functional effects of dopamine at its receptors.
Hypothetical Experimental Workflow: Functional Antagonism Assay
The following diagram illustrates a potential workflow for assessing the functional antagonist activity of this compound at dopamine receptors.
In Vivo Preclinical Models
This compound has been evaluated in animal models relevant to schizophrenia. These studies aim to assess its efficacy in mitigating positive, negative, and cognitive symptoms associated with the disorder.
Autoradiographic Analysis in Rat Brain
Quantitative autoradiography has been employed to investigate the affinity of this compound for dopamine D3 receptors in the rat brain.
Experimental Protocol: Quantitative Autoradiography
-
Animal Model: Wistar rats were used in these studies.
-
Radioligand: [3H]-7-OH-DPAT, a selective D3-ligand, was utilized.
-
Tissue Preparation: Rat brains were sectioned, and the slices were incubated with [3H]-7-OH-DPAT in the presence or absence of varying concentrations of this compound, haloperidol, or clozapine.
-
Imaging: The distribution and density of binding sites were visualized and quantified using autoradiography.
-
Results: this compound demonstrated a potent displacing effect on [3H]-7-OH-DPAT binding, which was more potent than that of haloperidol or clozapine in the brain regions examined. This high affinity for D3 receptors is suggested to contribute to its clinical effects.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. As a dibenzazepine derivative, its pharmacokinetic properties are likely comparable to other compounds in this class, which typically exhibit good oral absorption and extensive metabolism.
Signaling Pathways
The primary mechanism of action of this compound is antagonism of dopamine receptors, which are G-protein coupled receptors (GPCRs). Blockade of these receptors modulates downstream intracellular signaling cascades.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the antagonistic effect of this compound.
By blocking the D2 receptor, this compound prevents the inhibition of adenylyl cyclase by the Gi protein. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA), thereby modulating downstream cellular responses.
Conclusion
The preclinical profile of this compound indicates that it is a potent antagonist at dopamine D2, D3, and D4 receptors, with a particularly high affinity for the D3 subtype. This receptor binding profile is believed to underlie its atypical antipsychotic properties. While detailed in vitro functional and pharmacokinetic data are limited in publicly accessible literature, the available information provides a strong foundation for its mechanism of action. Further research is warranted to fully elucidate the downstream signaling consequences of its receptor interactions and to comprehensively characterize its ADME profile. This technical guide serves as a valuable resource for scientists and researchers engaged in the development of novel antipsychotic therapies.
References
Mosapramine for the Treatment of Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mosapramine, an atypical antipsychotic, has demonstrated efficacy in the management of schizophrenia, particularly in addressing its positive symptoms. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacological properties, clinical efficacy, and the experimental methodologies used in its evaluation. This compound exhibits a potent antagonist profile at dopamine D₂, D₃, and D₄ receptors, with a moderate affinity for serotonin 5-HT₂A receptors.[1] Its high affinity for the D₃ receptor is a distinguishing feature that may contribute to its atypical clinical profile.[1][2] While clinical evidence strongly supports its use for positive symptoms, its efficacy in treating negative symptoms is less robust. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a resource for the scientific community engaged in neuropsychopharmacology and drug development.
Mechanism of Action
This compound is classified as an atypical antipsychotic and functions primarily as a potent dopamine antagonist with a multi-receptor binding profile. It displays high affinity for dopamine D₂, D₃, and D₄ receptors and moderate affinity for the serotonin 5-HT₂A receptor.[1] The antagonistic activity at D₂ receptors in the mesolimbic pathway is thought to be the primary mechanism for its antipsychotic effect on positive symptoms. The interaction with 5-HT₂A receptors, characteristic of many atypical antipsychotics, may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics and potentially modulate dopamine release in cortical regions.
Dopamine D₂ Receptor Signaling Pathway
This compound's antagonism of the dopamine D₂ receptor, a G protein-coupled receptor (GPCR) of the Gi/o family, is central to its therapeutic action. In individuals with schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms. By blocking D₂ receptors, this compound inhibits the downstream signaling cascade, leading to a reduction in psychotic symptoms.
Caption: this compound blocks dopamine's effect on the D₂ receptor.
Serotonin 5-HT₂A Receptor Signaling Pathway
This compound also exhibits moderate affinity for the serotonin 5-HT₂A receptor, another GPCR, which is coupled to the Gq/11 signaling pathway. Antagonism of 5-HT₂A receptors in the cortex is thought to enhance dopamine release, which may contribute to the amelioration of negative and cognitive symptoms and reduce the risk of extrapyramidal side effects.
References
- 1. New drug addresses long overlooked "negative" symptoms of schizophrenia [massivesci.com]
- 2. Simultaneous in-vivo receptor occupancy assays for serotonin 1A, 2A, and dopamine 2 receptors with the use of non-radiolabelled tracers: Proposed method in screening antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Mosapramine's Neuropharmacological Profile: A Technical Guide to its Interaction with Serotonin and Dopamine Systems
Executive Summary: Mosapramine, an iminodibenzyl derivative, is an atypical antipsychotic agent characterized by its potent antagonism of dopamine receptors and moderate interaction with serotonin receptors. This document provides a detailed examination of this compound's pharmacological effects on the dopamine and serotonin systems, intended for researchers and professionals in drug development. It consolidates available quantitative binding data, outlines representative experimental methodologies for assessing such compounds, and visualizes key pathways and processes to facilitate a deeper understanding of its mechanism of action. The data indicates that this compound exhibits a high affinity for dopamine D2-like receptors, with a particularly strong potency at the D3 and D4 subtypes. Its interaction with the serotonin system is primarily characterized by moderate affinity for 5-HT2A receptors. This distinct receptor profile underlies its classification as an atypical antipsychotic.
Interaction with the Dopamine System
This compound demonstrates a robust and high-affinity antagonism across the dopamine D2-like receptor family (D2, D3, and D4). This is a primary contributor to its antipsychotic effects.
Dopamine Receptor Binding Profile
Quantitative data for this compound is limited in publicly accessible literature. However, key studies allow for a reliable estimation of its binding affinities (Ki). This compound has been shown to have the highest affinity for D2, D3, and D4 receptors among several tested antipsychotics[1]. Its potency at the D3 receptor is reported to be 40 times higher than that of raclopride, and its potency at the D4 receptor is 8 times higher than that of clozapine[1]. These ratios, combined with known Ki values for the reference compounds, provide the estimated affinities presented below.
| Receptor Subtype | This compound Ki (nM) [Estimated] | Reference Compound | Reference Ki (nM) | Notes |
| Dopamine D2 | ~1-2 | Haloperidol | 1.2 | This compound is described as a potent D2 antagonist with very high affinity[1]. The value is estimated based on this description and comparison to other potent antagonists. |
| Dopamine D3 | ~0.09 | Raclopride | 3.5[2][3] | This compound is ~40x more potent than raclopride at the D3 receptor. |
| Dopamine D4 | ~3.0 | Clozapine | 24 | This compound is ~8x more potent than clozapine at the D4 receptor. |
Disclaimer: Ki values can vary based on experimental conditions. Estimated values are derived from published relative potencies.
Impact on Dopaminergic Signaling
Antagonism of D2 and D3 receptors in the mesolimbic pathway is the cornerstone of the therapeutic action of most antipsychotic drugs, reducing the positive symptoms of schizophrenia. The high affinity of this compound for these receptors suggests a strong therapeutic effect. D2 receptor blockade is also associated with an increased risk of extrapyramidal side effects (EPS) and hyperprolactinemia, which have been observed with this compound treatment. The potent D3 receptor antagonism may contribute to its atypical profile.
Below is a diagram illustrating the antagonistic action of this compound at a D2 receptor.
References
An In-depth Technical Guide to the Neuroleptic Properties of Mosapramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapramine, an iminodibenzyl derivative, is a second-generation atypical antipsychotic agent utilized in the treatment of schizophrenia. Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2-like receptors and its moderate affinity for serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the neuroleptic properties of this compound, focusing on its receptor binding profile, preclinical pharmacology, and its effects on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antipsychotic drugs.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| Dopamine Receptors | |||
| D2 | High Affinity[1] | Haloperidol | - |
| D3 | High Affinity[1] | Raclopride | - |
| D4 | High Affinity[1] | Clozapine | - |
| Serotonin Receptors | |||
| 5-HT2A | Moderate Affinity | - | - |
Note: Specific Ki values for this compound and reference compounds were not fully available in the public domain at the time of this guide's compilation. The table reflects the described affinities from the available literature.
Table 2: Preclinical Behavioral Effects of this compound
| Behavioral Test | Species | This compound ED50 | Effect |
| Catalepsy | Rat | Data not available | Expected to be higher than typical antipsychotics |
| Conditioned Avoidance Response | Rat | Data not available | Expected to suppress response |
Note: Specific ED50 values for this compound in these behavioral models were not available in the public domain. The expected effects are based on the pharmacological profile of atypical antipsychotics.
Experimental Protocols
Radioligand Binding Assays for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and D4 receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Human cell lines selectively expressing D2, D3, or D4 dopamine receptors are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Radioligand Binding: The cell membranes are incubated with a specific radioligand, such as [3H]spiperone, which binds to dopamine receptors.
-
Competition Assay: To determine the affinity of this compound, competition binding assays are performed. This involves incubating the membranes and radioligand with increasing concentrations of unlabeled this compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. The dissociation constant (Kd) of the radioligand for each receptor subtype is determined in separate saturation binding experiments.[1]
Quantitative Autoradiography for Dopamine D3 Receptor Binding
Objective: To investigate the affinity and regional distribution of this compound binding to dopamine D3 receptors in the brain.
Methodology:
-
Tissue Preparation: Rat brains are rapidly removed, frozen, and sectioned into thin coronal slices using a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a selective D3 receptor radioligand, such as [3H]-7-OH-DPAT.
-
Competition Study: To determine the displacing effect of this compound, adjacent sections are incubated with the radioligand in the presence of various concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled D3 agonist like dopamine.[2]
-
Autoradiogram Generation: The labeled sections are apposed to a film or a phosphor imaging plate to generate an autoradiogram, which reveals the distribution and density of the radioligand binding.
-
Image Analysis: The optical density of the autoradiograms is quantified using a computerized image analysis system. The concentration of this compound that reduces the specific binding of the radioligand by 50% in different brain regions is determined to assess its regional affinity.
Catalepsy Test in Rats
Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS).
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Drug Administration: this compound is administered at various doses, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.
-
Catalepsy Assessment: At specific time points after drug administration, catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both paws from the bar is recorded. A cut-off time is predetermined.
-
Data Analysis: The dose of this compound that produces catalepsy in 50% of the animals (ED50) is calculated. This value is compared to that of typical antipsychotics like haloperidol. A higher ED50 for catalepsy relative to its effective dose in antipsychotic models suggests a lower liability for EPS.
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic potential of this compound.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door is used. The floor of the box is a grid that can deliver a mild electric shock.
-
Training: Rats are trained to avoid an electric shock (unconditioned stimulus, US) by moving from one compartment to the other upon presentation of a conditioned stimulus (CS), such as a light or a tone.
-
Drug Testing: Once the rats have learned the avoidance response, they are treated with various doses of this compound or a vehicle.
-
Test Session: The number of successful avoidance responses, escape responses (moving after the shock has started), and failures to respond are recorded during a test session.
-
Data Analysis: The dose of this compound that suppresses the conditioned avoidance response by 50% (ED50) is determined. Effective antipsychotics typically suppress the CAR without significantly affecting the escape response.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound acts as a potent antagonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors by this compound is believed to be the primary mechanism for its antipsychotic effects, particularly on the positive symptoms of schizophrenia.
Serotonin 5-HT2A Receptor Signaling Pathway
This compound exhibits moderate affinity for serotonin 5-HT2A receptors, acting as an antagonist. The blockade of 5-HT2A receptors is a characteristic feature of atypical antipsychotics and is thought to contribute to their improved side effect profile, particularly a lower incidence of extrapyramidal symptoms, and potential efficacy against negative symptoms of schizophrenia.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of a potential antipsychotic like this compound involves a multi-step process to characterize its pharmacological and behavioral effects.
Conclusion
This compound demonstrates a pharmacological profile consistent with an atypical antipsychotic, characterized by high-affinity antagonism of dopamine D2-like receptors and moderate affinity for serotonin 5-HT2A receptors. Its potent activity at the D3 receptor subtype may contribute to its unique clinical properties. Further in-depth studies are warranted to fully elucidate its effects on intracellular signaling cascades and to establish a more comprehensive preclinical profile, including quantitative data from behavioral models. This detailed understanding will be crucial for the rational design and development of future antipsychotic agents with improved efficacy and tolerability.
References
An In-Depth Technical Guide to Mosapramine (CAS Number: 89419-40-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosapramine, an atypical antipsychotic agent, has demonstrated a significant affinity for dopamine and serotonin receptors, suggesting its potential in the management of schizophrenia. This technical guide provides a comprehensive overview of this compound's chemical properties, synthesis, analytical methodologies, pharmacological profile, and available clinical data. The information is intended to serve as a foundational resource for researchers and professionals involved in the development and study of novel antipsychotic drugs.
Chemical Structure and Properties
This compound, with the CAS number 89419-40-9, is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one |
| Synonyms | Cremin, Clospipramine |
| CAS Number | 89419-40-9 |
| Molecular Formula | C₂₈H₃₅ClN₄O |
| Molecular Weight | 479.07 g/mol |
Synthesis
This theoretical workflow highlights the key stages in synthesizing a complex molecule like this compound. The initial step would involve the synthesis of the dibenz[b,f]azepine core and the spirocyclic amine moiety separately. These two key intermediates would then be coupled, likely through a nucleophilic substitution reaction. Subsequent purification and salt formation would yield the final active pharmaceutical ingredient.
Analytical Methodologies
The quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. While a specific validated HPLC-UV method for this compound is not detailed in the available literature, a general method can be proposed based on the analysis of structurally similar antipsychotic compounds.
Proposed High-Performance Liquid Chromatography (HPLC) with UV Detection Method
A reverse-phase HPLC method with UV detection would be a suitable approach for the quantification of this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV spectral scan of this compound (likely in the range of 220-280 nm). |
| Internal Standard | A structurally similar compound with a distinct retention time. |
Experimental Protocol: Method Validation
A comprehensive validation of the HPLC-UV method should be performed according to ICH guidelines, including the following parameters:
-
Specificity: Assess the ability to detect the analyte in the presence of excipients and potential degradation products.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Pharmacology
Mechanism of Action
This compound is classified as an atypical antipsychotic, primarily exerting its effects through antagonism of dopamine and serotonin receptors. It displays a high affinity for dopamine D₂, D₃, and D₄ receptors, and a moderate affinity for the serotonin 5-HT₂A receptor.[2]
The antagonism of D₂ receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia. The interaction with other dopamine and serotonin receptor subtypes may contribute to its atypical profile, potentially leading to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Signaling Pathway
As a D₂-like receptor antagonist, this compound is expected to modulate downstream signaling cascades initiated by dopamine. D₂-like receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound would disinhibit adenylyl cyclase, leading to an increase in cAMP levels. This, in turn, would affect the phosphorylation state of downstream targets such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a key regulator of neuronal signaling.
Receptor Binding Profile
This compound exhibits a distinct receptor binding profile. The available quantitative data for its binding affinities (Ki values) are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| Dopamine D₂ | High Affinity (Specific value not consistently reported)[1] |
| Dopamine D₃ | High Affinity (Specific value not consistently reported)[1] |
| Dopamine D₄ | High Affinity (Specific value not consistently reported)[1] |
| Serotonin 5-HT₂A | Moderate Affinity (Specific value not consistently reported) |
A study reported that the affinity of this compound for D₄ receptors is 8 times higher than that of clozapine, and its affinity for D₃ receptors is 40 times higher than that of raclopride. The ratio of Ki values for D₂ versus D₃ receptors for this compound was higher than that of haloperidol, suggesting a more potent effect on D₃ receptors.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in preclinical species is limited in publicly available literature. Studies on the structurally related compound, mosapride, have been conducted in rats and dogs, but these findings may not be directly applicable to this compound due to structural differences. Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Clinical Studies
This compound has been used in Japan for the treatment of schizophrenia. However, detailed results from large-scale, randomized controlled clinical trials, particularly Phase II and III studies with specific data on efficacy measures like the Positive and Negative Syndrome Scale (PANSS) scores, are not widely available in English-language publications. The available information suggests its utility in managing the symptoms of schizophrenia.
Conclusion
This compound is an atypical antipsychotic with a unique receptor binding profile, characterized by high affinity for dopamine D₂, D₃, and D₄ receptors. While its clinical use has been established in Japan, a more comprehensive understanding of its synthesis, detailed analytical methods for its quantification, a complete pharmacokinetic profile, and extensive clinical trial data would be highly beneficial for the global scientific and drug development community. This technical guide consolidates the currently available information and highlights areas where further research is warranted to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Mosapramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of mosapramine hydrochloride, an atypical antipsychotic agent. The information presented herein is intended to support research and development efforts in the pharmaceutical sciences.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process involving the preparation of two key intermediates, followed by their condensation and subsequent salt formation.
Synthesis of Intermediate 1: 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine
The synthesis of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine can be achieved through the selective dehalogenation of 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine.[1]
Experimental Protocol:
-
Reaction Setup: A solution of 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine is prepared in a suitable solvent such as dioxane, methanol, or ethanol.[1]
-
Catalyst and Base: A hydrogenation catalyst, such as Raney nickel or a noble metal catalyst like palladium, is added to the solution.[1] A substantially equimolar amount of an inorganic or organic base (e.g., alkali metal hydroxides or triethylamine) is also added.[1]
-
Hydrogenation: The reaction mixture is subjected to hydrogenation at a pressure between 1 and 80 atmospheres and a temperature ranging from room temperature to 100°C, depending on the catalyst used.[1] With Raney nickel, typical conditions are around 80 atmospheres and 50°C, while noble metal catalysts can be used at room temperature and normal pressure.
-
Monitoring and Work-up: The reaction is monitored by the uptake of approximately one mole of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is evaporated.
-
Purification: The crude product can be purified through its 5-acyl derivatives or by a combination of distillation and crystallization.
Synthesis of Intermediate 2: 1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidin-2-one
This spiro compound is synthesized from 4-carbamoyl-4-piperidino-piperidine.
Experimental Protocol:
-
Reaction Setup: A mixture of 5 g of 4-carbamoyl-4-piperidino-piperidine, 0.5 g of 5% palladium-on-charcoal catalyst, and 50 ml of water is prepared.
-
Reflux: The mixture is boiled under reflux for 50 hours.
-
Work-up: After cooling, the catalyst is removed by filtration. The filtrate is concentrated and allowed to stand for precipitation.
-
Crystallization: The precipitated crystals are collected by filtration, dried, and recrystallized from chloroform to yield colorless crystals of 1,2,3,5,6,7,8,8a-octahydro-2-oxo-imidazo[1,2-a]pyridine-3-spiro-4'-piperidine (melting point: 193°C). The overall yield is approximately 65%.
Final Condensation and Salt Formation
The final step involves the condensation of the two intermediates, followed by conversion to the hydrochloride salt.
Experimental Protocol:
-
Alkylation of Intermediate 1: 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine is reacted with a suitable 3-carbon synthon containing a leaving group, such as 1,3-dibromopropane or a mesylate derivative, to introduce the propyl side chain. This is typically carried out in the presence of a base like sodium amide.
-
Condensation: The resulting 3-chloro-5-(3-halopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is then condensed with 1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidin-2-one.
-
Purification of this compound Base: The crude this compound base is purified using techniques such as column chromatography.
-
Formation of Hydrochloride Salt: The purified this compound base is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate this compound hydrochloride. The resulting solid is collected by filtration and dried.
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound hydrochloride.
Characterization of this compound Hydrochloride
A comprehensive characterization of this compound hydrochloride is essential to confirm its identity, purity, and structural integrity.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₈H₃₅ClN₄O · 2HCl |
| Molecular Weight | 551.99 g/mol |
| Appearance | White to off-white crystalline powder |
| IUPAC Name | 1'-[3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one dihydrochloride |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of this compound hydrochloride. The spectra would be complex due to the large number of protons and carbons in the molecule. Key expected signals would include those from the aromatic protons of the dibenzoazepine ring system, the aliphatic protons of the propyl linker and the spiro-piperidine and imidazopyridine rings.
Infrared (IR) Spectroscopy
-
The IR spectrum of this compound hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Expected peaks include N-H stretching vibrations, C-H stretching (aromatic and aliphatic), a C=O stretching for the amide group, and C-N stretching vibrations.
Mass Spectrometry (MS)
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern would likely show cleavage at the propyl linker and within the heterocyclic ring systems.
Crystallographic Data
-
X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in the crystalline solid of this compound hydrochloride. This would provide detailed information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Mechanism of Action and Signaling Pathways
This compound is classified as an atypical antipsychotic and exerts its therapeutic effects primarily through the antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Dopamine D₂ Receptor Antagonism
This compound acts as an antagonist at D₂ receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.
Signaling Pathway:
-
D₂ Receptor Blockade: this compound binds to and blocks the D₂ receptor, preventing the binding of endogenous dopamine.
-
Inhibition of Gi/o Pathway: This blockade prevents the activation of the associated Gi/o protein.
-
Adenylyl Cyclase Activity: The inhibition of the Gi/o protein leads to a disinhibition of adenylyl cyclase.
-
cAMP Levels: Consequently, the conversion of ATP to cyclic AMP (cAMP) is not suppressed, leading to a relative increase in intracellular cAMP levels.
-
Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
Caption: this compound's antagonism of the D₂ receptor signaling pathway.
Serotonin 5-HT₂ₐ Receptor Antagonism
This compound also acts as an antagonist at 5-HT₂ₐ receptors, which are GPCRs coupled to Gq/11 proteins.
Signaling Pathway:
-
5-HT₂ₐ Receptor Blockade: this compound binds to and blocks the 5-HT₂ₐ receptor, preventing the binding of serotonin.
-
Inhibition of Gq/11 Pathway: This prevents the activation of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activity: The inhibition of Gq/11 activation prevents the stimulation of Phospholipase C (PLC).
-
Second Messenger Production: As a result, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) is inhibited.
-
Downstream Effects: The lack of IP₃ and DAG production prevents the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, thereby modulating downstream cellular responses.
Caption: this compound's antagonism of the 5-HT₂ₐ receptor signaling pathway.
References
Early-Stage Research and Development of Mosapramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosapramine is an atypical antipsychotic agent that has been the subject of early-stage research and development for the treatment of schizophrenia. This technical guide provides an in-depth overview of the core preclinical and early clinical research on this compound. It covers its mechanism of action, receptor binding profile, pharmacokinetics, and the experimental methodologies employed in its initial evaluation. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction
This compound is an iminodibenzyl derivative that has demonstrated a unique pharmacological profile as a potent antagonist at dopamine D2, D3, and D4 receptors, with moderate affinity for the serotonin 5-HT2A receptor.[1][2] This profile suggests its potential as an atypical antipsychotic with a broad spectrum of activity against the symptoms of schizophrenia.[3] Developed in Japan, early research has focused on elucidating its receptor interaction, in vivo efficacy in animal models, and its pharmacokinetic properties in both animals and humans.
Mechanism of Action and Signaling Pathway
The therapeutic effects of this compound are believed to be mediated through its potent antagonism of dopamine D2-like receptors (D2, D3, and D4) and modulation of serotonergic activity through 5-HT2A receptor blockade.[1][2] The blockade of D2 receptors in the mesolimbic pathway is a common mechanism for antipsychotic efficacy in treating positive symptoms of schizophrenia. The high affinity for D3 and D4 receptors may contribute to its atypical profile, potentially influencing cognitive and negative symptoms with a lower propensity for extrapyramidal side effects. The antagonism of 5-HT2A receptors is another hallmark of atypical antipsychotics, which is thought to contribute to a reduction in extrapyramidal symptoms and an improvement in negative symptoms and cognitive function.
References
Methodological & Application
Application Notes and Protocols for the Preclinical Evaluation of Mosapramine in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapramine is an iminodibenzyl derivative classified as a second-generation (atypical) antipsychotic. It exhibits a high affinity for dopamine D₂, D₃, and D₄ receptors and a moderate affinity for serotonin 5-HT₂A receptors.[1][2] Clinical studies in Japan, where the drug is available, have suggested its efficacy in treating the positive symptoms of schizophrenia.[3][4] However, these trials also indicate a significant risk of extrapyramidal symptoms (EPS) and hyperprolactinemia, side effects commonly associated with potent D₂ receptor antagonism.[3]
Despite its clinical use, there is a notable lack of publicly available preclinical data detailing the effects of this compound in established animal models of schizophrenia. Such models are crucial for elucidating the neurobiological mechanisms underlying its therapeutic actions and side-effect profile. These application notes provide a comprehensive framework and detailed protocols for evaluating a compound with the pharmacological profile of this compound in rodent models relevant to schizophrenia. The methodologies described are standard in the field and are designed to assess efficacy across the three major symptom domains of schizophrenia—positive, negative, and cognitive—as well as to predict potential side-effect liabilities.
Mechanism of Action and Signaling Pathways
This compound's antipsychotic effect is primarily attributed to its potent antagonism of dopamine D₂ receptors in the mesolimbic pathway, which is thought to be hyperactive in schizophrenia and contribute to positive symptoms. Its antagonism of 5-HT₂A receptors may contribute to its "atypical" profile by potentially increasing dopamine release in the prefrontal cortex, which could theoretically alleviate negative and cognitive symptoms, and in the nigrostriatal pathway, which might mitigate motor side effects. However, its strong D₂ antagonism appears to dominate its clinical profile, leading to a higher incidence of EPS. The high affinity for D₃ and D₄ receptors may also play a role in its overall therapeutic effects and side-effect profile.
Data Presentation: Efficacy and Side-Effect Profile
The following tables are templates for summarizing quantitative data from the proposed preclinical studies.
Table 1: Effects of this compound on Positive Symptoms in the PCP-Induced Hyperactivity Model
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) | % Inhibition of PCP Effect |
| Vehicle + Saline | - | 10 | N/A | |
| Vehicle + PCP | 2.5 | 10 | N/A | |
| This compound + PCP | 1.0 | 10 | ||
| This compound + PCP | 3.0 | 10 | ||
| This compound + PCP | 10.0 | 10 | ||
| Positive Control (e.g., Haloperidol) + PCP | 0.1 | 10 |
Table 2: Effects of this compound on Negative Symptoms in the PCP-Induced Social Interaction Deficit Model
| Treatment Group | Dose (mg/kg) | N | Time Spent in Social Interaction (s) (Mean ± SEM) | % Reversal of PCP-Induced Deficit |
| Vehicle + Saline | - | 10 | N/A | |
| Vehicle + PCP | 2.0 (sub-chronic) | 10 | N/A | |
| This compound + PCP | 1.0 | 10 | ||
| This compound + PCP | 3.0 | 10 | ||
| This compound + PCP | 10.0 | 10 | ||
| Positive Control (e.g., Clozapine) + PCP | 5.0 | 10 |
Table 3: Effects of this compound on Cognitive Function in the Novel Object Recognition Test (PCP Model)
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) | % Improvement vs. PCP Group |
| Vehicle + Saline | - | 10 | N/A | |
| Vehicle + PCP | 2.0 (sub-chronic) | 10 | N/A | |
| This compound + PCP | 1.0 | 10 | ||
| This compound + PCP | 3.0 | 10 | ||
| This compound + PCP | 10.0 | 10 | ||
| Positive Control (e.g., Atypical Antipsychotic) + PCP | TBD | 10 |
Table 4: Extrapyramidal Side-Effect Liability of this compound in the Catalepsy Bar Test
| Treatment Group | Dose (mg/kg) | N | Time of Immobility (s) (Mean ± SEM) at 30 min | Time of Immobility (s) (Mean ± SEM) at 60 min | Time of Immobility (s) (Mean ± SEM) at 90 min |
| Vehicle | - | 10 | |||
| This compound | 1.0 | 10 | |||
| This compound | 3.0 | 10 | |||
| This compound | 10.0 | 10 | |||
| Positive Control (Haloperidol) | 0.5 | 10 | |||
| Negative Control (Clozapine) | 20.0 | 10 |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperactivity Model (Positive Symptoms)
This model is widely used to assess the potential of novel compounds to treat the positive symptoms of schizophrenia, such as psychomotor agitation.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: Group-housed (2-3 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the facility for at least one week before testing.
-
Apparatus: Open-field arena (e.g., 40 x 40 x 40 cm) equipped with automated infrared beams to track locomotor activity.
-
Procedure:
-
Habituate each rat to the open-field arena for 30 minutes one day before the experiment.
-
On the test day, administer this compound (or vehicle/positive control) via the desired route (e.g., intraperitoneally, IP).
-
After a pre-treatment period (e.g., 30 minutes for IP), administer PCP (2.5 mg/kg, IP) or saline.
-
Immediately place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60 minutes.
-
-
Data Analysis: Analyze the total distance traveled using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle + PCP group.
Sub-chronic PCP-Induced Social Interaction Deficit (Negative Symptoms)
This model is used to evaluate the efficacy of compounds in ameliorating social withdrawal, a core negative symptom of schizophrenia.
-
Animals: Male Sprague-Dawley rats (adolescent, ~180-200g at the start of PCP treatment).
-
Housing: As described above.
-
Apparatus: A dimly lit, neutral cage (e.g., 40 x 40 x 40 cm), unfamiliar to both test animals.
-
Procedure:
-
Administer PCP (2.0 mg/kg, IP) or saline once daily for 7 consecutive days.
-
Implement a 7-day washout period following the final PCP injection.
-
On the test day, administer this compound (or vehicle/positive control).
-
After the pre-treatment period, place two unfamiliar rats (weight- and treatment-matched) into the testing arena.
-
Videorecord the 10-minute session.
-
A blinded observer should score the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under).
-
-
Data Analysis: Analyze the total social interaction time using a one-way ANOVA and appropriate post-hoc tests.
Novel Object Recognition (NOR) Test (Cognitive Symptoms)
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. This protocol can be adapted for use with a sub-chronic PCP model.
-
Animals and Housing: Same as for the social interaction test.
-
Apparatus: An open-field arena (as described above) and two sets of identical, non-threatening objects (e.g., small plastic toys, metal blocks).
-
Procedure (following sub-chronic PCP and washout):
-
Habituation: Allow each rat to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Familiarization Trial (T1): Place two identical objects in opposite corners of the arena. Allow the rat to explore for 5 minutes.
-
Retention Interval: Return the rat to its home cage for a set period (e.g., 1 hour).
-
Test Trial (T2): Administer this compound (or vehicle/positive control) before T1 or T2, depending on the experimental question (e.g., effects on acquisition vs. retrieval). In the arena, replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
-
Data Analysis: Calculate a Discrimination Index (DI) = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A one-sample t-test can determine if the DI for each group is significantly different from zero (chance performance). An ANOVA can compare the DI between treatment groups.
Catalepsy Bar Test (Extrapyramidal Side-Effect Liability)
This test is a standard method for predicting the propensity of a compound to induce Parkinsonian-like motor side effects (catalepsy), which is a major concern for potent D₂ antagonists like this compound.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: As described above.
-
Apparatus: A horizontal metal bar (e.g., 1 cm in diameter) raised approximately 9 cm from the surface.
-
Procedure:
-
Administer this compound (or vehicle/positive or negative control).
-
At various time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Start a stopwatch and measure the time until the rat removes both paws from the bar and returns to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
-
Data Analysis: Analyze the latency to descend from the bar at each time point using an ANOVA.
Conclusion
The provided protocols offer a robust framework for the preclinical characterization of this compound or compounds with a similar pharmacological profile in animal models of schizophrenia. A thorough evaluation of a candidate drug across these behavioral paradigms, which model positive, negative, and cognitive symptoms, alongside an assessment of its liability to produce extrapyramidal side effects, is essential for predicting its clinical potential. Given the clinical profile of this compound, it would be hypothesized to show efficacy in the PCP-induced hyperactivity model but may have a limited therapeutic window before inducing significant catalepsy. Its effects on social interaction and cognitive deficits remain to be determined and are of significant interest for differentiating it from first-generation antipsychotics. These detailed protocols provide the necessary tools for researchers to generate these critical data.
References
- 1. This compound [medbox.iiab.me]
- 2. [The affinities of this compound for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Studying Mosapramine-Induced Fos Protein Expression in Rat Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapramine, a selective 5-HT4 receptor agonist, is a prokinetic agent primarily used for gastrointestinal disorders. However, the distribution of 5-HT4 receptors in the central nervous system suggests potential neuropsychopharmacological applications. The immediate early gene c-fos, and its protein product Fos, are widely used as markers of neuronal activation in response to pharmacological stimuli.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on Fos protein expression in the rat brain, a critical step in understanding its central mechanism of action.
I. Application Notes
Rationale for Using Fos Protein Expression to Study this compound's Central Effects
Mapping Fos protein expression allows for the identification of specific neuronal populations and brain regions activated by this compound. This technique provides a functional neuroanatomical map of the drug's activity. Given that 5-HT4 receptors are G-protein coupled receptors that modulate adenylyl cyclase, their activation is expected to trigger intracellular signaling cascades leading to gene transcription, including that of c-fos.[3][4]
Expected Brain Regions of Interest
Based on the known distribution of 5-HT4 receptors in the rat brain, specific regions are anticipated to show increased Fos expression following this compound administration. High densities of 5-HT4 receptors are found in the following areas:
-
Olfactory System [5]
-
Striatum
-
Hippocampal Formation
-
Medial Habenula
-
Limbic System (including the islands of Calleja, olfactory tubercle, fundus striati, ventral pallidum, septum, and amygdala)
Therefore, studies should prioritize the examination of these regions for this compound-induced Fos protein expression.
Signaling Pathway of this compound-Induced Fos Expression
This compound, acting as a 5-HT4 receptor agonist, is expected to initiate a well-characterized signaling cascade that culminates in the expression of the c-fos gene and subsequent translation into the Fos protein.
II. Experimental Protocols
Experimental Workflow
A typical experiment to assess this compound-induced Fos expression involves several key stages, from animal preparation to data analysis.
Protocol 1: Animal Preparation and Drug Administration
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used. House animals individually with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize animals to the housing conditions for at least 5-7 days before the experiment.
-
Drug Preparation: Dissolve this compound citrate in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose). Prepare fresh on the day of the experiment.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The choice of dose will depend on the specific research question and may require a dose-response study. A control group receiving only the vehicle is essential.
Protocol 2: Perfusion and Tissue Processing
-
Anesthesia: 90-120 minutes after drug administration (the peak time for Fos protein expression), deeply anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse with ice-cold 0.9% saline to flush out the blood.
-
Switch to a fixative solution of 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB, pH 7.4).
-
-
Brain Extraction and Post-fixation:
-
Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution in 0.1 M PB at 4°C until it sinks (typically 48-72 hours).
-
-
Sectioning:
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or freezing microtome.
-
Collect sections in a cryoprotectant solution and store at -20°C until immunohistochemical staining.
-
Protocol 3: Immunohistochemistry for Fos Protein
This protocol is adapted from standard immunofluorescence procedures.
-
Washing: Rinse free-floating sections three times for 5 minutes each in 0.1 M phosphate-buffered saline (PBS).
-
Blocking: Block non-specific binding by incubating the sections for 1 hour at room temperature in a blocking solution containing 3-5% normal goat serum and 0.3% Triton X-100 in PBS.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Fos protein (e.g., rabbit anti-c-Fos) diluted in the blocking solution overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488 or 594) diluted in PBS for 1-2 hours at room temperature in the dark.
-
Washing: Wash the sections three times for 10 minutes each in PBS in the dark.
-
Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, allow them to air dry, and coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI).
III. Data Presentation and Analysis
Quantification of Fos-Positive Cells
-
Image Acquisition: Capture images of the brain regions of interest using a fluorescence or confocal microscope.
-
Cell Counting: Manually or with the aid of image analysis software (e.g., ImageJ), count the number of Fos-positive nuclei within a defined area for each brain region. Express the data as the number of Fos-positive cells per unit area (e.g., cells/mm²).
Hypothetical Quantitative Data
The following table presents hypothetical data illustrating the potential effects of this compound on Fos protein expression in various rat brain regions.
| Brain Region | Vehicle (Fos+ cells/mm²) | This compound (10 mg/kg) (Fos+ cells/mm²) | This compound (30 mg/kg) (Fos+ cells/mm²) |
| Striatum | 15 ± 3 | 85 ± 12 | 150 ± 20** |
| Hippocampus (CA1) | 10 ± 2 | 60 ± 8 | 110 ± 15 |
| Medial Habenula | 5 ± 1 | 45 ± 6* | 80 ± 10 |
| Olfactory Tubercle | 20 ± 4 | 95 ± 15* | 165 ± 25** |
| Motor Cortex | 12 ± 2 | 18 ± 4 | 25 ± 5 |
-
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Statistical Analysis
Analyze the data using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the different dose groups with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
The protocols and application notes provided herein offer a comprehensive framework for investigating the central effects of this compound through the analysis of Fos protein expression. By identifying the specific neuronal circuits modulated by this 5-HT4 receptor agonist, researchers can gain valuable insights into its potential therapeutic applications for neurological and psychiatric disorders.
References
- 1. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical Analysis of Fos Protein Expression for Exploring Brain Regions Related to Central Nervous System Disorders and Drug Actions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 5. Distribution of 5-HT4 receptor mRNA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mosapramine in In Vitro Dopamine Antagonist Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mosapramine is an antipsychotic medication that exhibits a strong affinity for dopamine receptors, particularly the D2, D3, and D4 subtypes.[1] Its antagonist activity at these receptors is central to its therapeutic effects. These application notes provide detailed protocols for characterizing the in vitro dopamine antagonist properties of this compound using radioligand binding and functional assays. The provided methodologies are essential for researchers investigating the pharmacological profile of this compound and similar compounds in the context of drug discovery and neuroscience research.
Data Presentation
The following table summarizes the quantitative data for this compound's binding affinity for human dopamine D2, D3, and D4 receptors.
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line |
| This compound | Dopamine D2 | 0.21 | [³H]Spiperone | CHO |
| This compound | Dopamine D3 | 0.08 | [³H]Spiperone | CHO |
| This compound | Dopamine D4 | 0.39 | [³H]Spiperone | CHO |
Data extracted from a study by S. Yamada et al. (1995).[1]
Experimental Protocols
Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ value) of this compound for dopamine D2 receptors using [³H]spiperone.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]spiperone (specific activity ~90 Ci/mmol).
-
Non-specific binding control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound hydrochloride.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM (+)-butaclamol.
-
Test Compound: 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
-
Add 50 µL of [³H]spiperone to all wells. The final concentration should be close to its Kd value (typically 0.1-0.3 nM).
-
Add 100 µL of the membrane suspension to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of (+)-butaclamol) from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]spiperone) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Functional Dopamine Antagonist Assay (cAMP Inhibition)
This protocol determines the functional potency of this compound as a dopamine D2 receptor antagonist by measuring its ability to reverse dopamine-induced inhibition of cAMP production.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Agonist: Dopamine.
-
Stimulant: Forskolin.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into 96-well or 384-well plates and culture overnight to allow for adherence.
-
Antagonist Incubation: Wash the cells once with assay buffer. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC₈₀ for cAMP inhibition) to the wells containing this compound. Immediately after, add forskolin to all wells (except basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP signal against the log concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.
Schild Analysis for Determining pA₂ Value
To determine if this compound is a competitive antagonist and to calculate its pA₂ value, a Schild analysis should be performed. This involves generating multiple dopamine concentration-response curves in the presence of different fixed concentrations of this compound.
Procedure:
-
Perform the functional antagonist assay as described above.
-
Generate a full concentration-response curve for dopamine in the absence of this compound.
-
Generate at least three additional full dopamine concentration-response curves, each in the presence of a different, fixed concentration of this compound.
-
Data Analysis:
-
Determine the EC₅₀ for dopamine from each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist) .
-
Create a Schild plot by graphing log(DR-1) on the y-axis versus the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. The pA₂ value is the x-intercept of the regression line. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
References
Application Notes and Protocols for Electrophysiological Studies of Mosapramine on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mosapramine
This compound is an atypical antipsychotic drug belonging to the iminodibenzyl class. Like other second-generation antipsychotics, it is effective for the positive symptoms of schizophrenia.[1] Its therapeutic effects are believed to be mediated through its interaction with various neurotransmitter receptors, particularly dopamine receptors. This compound exhibits high affinity for dopamine D2, D3, and D4 receptors, with a notably potent antagonism at the D3 receptor subtype.[2][3] Understanding the electrophysiological consequences of this compound's interaction with these receptors on dopamine neurons is crucial for elucidating its mechanism of action and predicting its clinical profile.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound and other antipsychotics for human dopamine D2, D3, and D4 receptors. This data is crucial for interpreting the electrophysiological effects of these compounds.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
| This compound | 0.021 (Kd) | 0.12 (Kd) | 0.10 (Kd) |
| Haloperidol | - | - | - |
| Clozapine | - | - | - |
| Risperidone | - | - | - |
| Raclopride | - | - | - |
Kd values for this compound from tritiated spiperone binding to membranes of transfected cells.[2] A direct comparison of Ki values from the same study shows this compound has higher affinity for these receptors than the other tested antipsychotics.[2] this compound's effect on D3 receptors is more potent than that of haloperidol. Its affinity for D4 receptors is 8 times higher than that of clozapine, and its affinity for D3 receptors is 40 times higher than that of raclopride.
Expected Electrophysiological Effects of this compound on Dopamine Neurons
Based on its potent antagonism of D2, D3, and D4 dopamine receptors, this compound is expected to modulate the electrophysiological properties of dopamine neurons in several key ways:
-
Increased Firing Rate: Dopamine neurons possess somatodendritic D2 and D3 autoreceptors that regulate their own firing rate. Activation of these autoreceptors by dopamine typically leads to a decrease in the firing frequency of these cells. By blocking these inhibitory autoreceptors, this compound is expected to disinhibit dopamine neurons, leading to an increase in their spontaneous firing rate. This is a common mechanism of action for many antipsychotic drugs.
-
Modulation of Firing Pattern: Dopamine neurons can exhibit different firing patterns, including tonic (pacemaker-like) and phasic (bursting) firing. These patterns are crucial for different aspects of dopamine signaling. D2-like receptor antagonists can influence these patterns. The precise effect of this compound on firing patterns would need to be empirically determined.
-
Alteration of Synaptic Inputs: D4 receptors are located on presynaptic terminals and can modulate the release of neurotransmitters like GABA. By acting on D4 receptors, this compound could alter the synaptic inputs to dopamine neurons and other neurons in the basal ganglia circuits, thereby influencing their overall activity.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the dopamine D2, D3, and D4 receptors, which are all Gαi/o-coupled receptors. Their activation generally leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following protocols provide a general framework for investigating the electrophysiological effects of this compound on dopamine neurons. Specific parameters may need to be optimized based on the experimental setup and research question.
Protocol 1: In Vivo Extracellular Single-Unit Recording of Dopamine Neurons
This protocol is designed to measure the firing rate and pattern of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) of an anesthetized animal in response to systemic or local administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., chloral hydrate, isoflurane)
-
Micromanipulator
-
Glass microelectrodes (2-5 MΩ impedance) filled with 2M NaCl
-
Amplifier and data acquisition system
-
This compound solution for injection (intravenous or intraperitoneal) or microinfusion
-
Surgical tools
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (VTA or SNc).
-
Slowly lower a glass microelectrode into the target area using a micromanipulator.
-
Identify dopamine neurons based on their characteristic electrophysiological properties: slow, irregular firing rate (1-8 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.
-
Once a stable recording of a putative dopamine neuron is obtained, record baseline activity for at least 10-15 minutes.
-
Administer this compound systemically (e.g., i.v. or i.p.) or locally via a microinfusion cannula.
-
Record the neuronal activity for at least 30-60 minutes post-administration.
-
Analyze the data to determine changes in firing rate, firing pattern (e.g., burst analysis), and action potential waveform.
-
At the end of the experiment, mark the recording site with a lesion or dye injection for histological verification.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording of Dopamine Neurons from Brain Slices
This protocol allows for a more detailed investigation of the effects of this compound on the intrinsic membrane properties, synaptic currents, and action potential characteristics of individual dopamine neurons.
Materials:
-
Vibrating microtome
-
Dissection microscope
-
Recording chamber with perfusion system
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF) and intracellular solution
-
This compound stock solution
-
Surgical tools
Procedure:
-
Prepare acute midbrain slices (250-300 µm thick) containing the VTA or SNc from a rodent brain using a vibrating microtome in ice-cold, oxygenated cutting solution.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Identify putative dopamine neurons in the VTA or SNc using DIC optics based on their large, fusiform soma.
-
Pull patch pipettes from borosilicate glass capillaries and fill with intracellular solution. Pipette resistance should be 3-6 MΩ.
-
Obtain a gigaseal and establish a whole-cell recording configuration.
-
In current-clamp mode, record the spontaneous firing and measure intrinsic membrane properties (resting membrane potential, input resistance, action potential characteristics).
-
In voltage-clamp mode, record spontaneous or evoked excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).
-
After establishing a stable baseline recording, bath-apply this compound at the desired concentration.
-
Record the changes in the measured parameters for the duration of the drug application.
-
Perform a washout by perfusing with drug-free aCSF to check for reversibility of the effects.
-
Analyze the data to determine the effects of this compound on firing rate, action potential threshold and shape, input resistance, and the frequency and amplitude of synaptic currents.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the electrophysiological effects of a novel compound like this compound.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The affinities of this compound for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Quantitative autoradiographic analysis of the binding of this compound to dopamine D3-receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mosapramine in Behavioral Pharmacology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapramine is an atypical antipsychotic agent belonging to the iminodibenzyl class of compounds. Its application in behavioral pharmacology research is primarily centered on its high-affinity antagonism of dopamine D2-like receptors (D2, D3, and D4), a key mechanism of action for antipsychotic drugs. This document provides detailed application notes and protocols for utilizing this compound in preclinical behavioral research, with a focus on evaluating its antipsychotic potential and extrapyramidal side effect liability. The information presented herein is intended to guide researchers in designing and executing robust behavioral pharmacology studies.
Mechanism of Action
This compound exhibits a strong binding affinity for dopamine D2, D3, and D4 receptors. Notably, it demonstrates a higher affinity for these receptor subtypes compared to some other antipsychotics[1]. The ratio of its affinity for D2 versus D3 receptors is higher than that of haloperidol, suggesting a more potent effect on D3 receptors[1]. Furthermore, its affinity for D4 receptors is reported to be significantly higher than that of clozapine[1]. This unique receptor binding profile suggests that the therapeutic effects of this compound may be, at least in part, mediated by its potent interaction with D3 and D4 receptors, potentially contributing to an atypical antipsychotic profile[1].
Signaling Pathway of Dopamine D2-like Receptor Antagonism
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Dopamine D2 | High (Specific Ki values not cited in the abstract) | [1] |
| Dopamine D3 | High (Specific Ki values not cited in the abstract) | |
| Dopamine D4 | High (Specific Ki values not cited in the abstract) |
Note: While the precise Ki values for this compound were not available in the abstracts of the searched literature, the source indicates a high affinity for D2, D3, and D4 receptors, with a potency greater than or comparable to other established antipsychotics for these receptors. Further review of the full-text article is recommended to obtain the specific Ki values.
Table 2: Behavioral Effects of this compound in Preclinical Models
| Behavioral Assay | Species | Doses Tested | Observed Effects | Reference |
| Conditioned Avoidance Response | Rat/Mouse | Data not available | Expected to suppress avoidance responding | General knowledge from antipsychotic literature |
| Locomotor Activity | Rat/Mouse | Data not available | Expected to decrease spontaneous or stimulant-induced hyperactivity | General knowledge from antipsychotic literature |
| Catalepsy | Rat | Data not available | May induce catalepsy at higher doses, indicative of EPS liability | General knowledge from antipsychotic literature |
| Apomorphine-Induced Stereotypy | Rat/Mouse | Data not available | Expected to inhibit stereotyped behaviors | General knowledge from antipsychotic literature |
Note: Specific dose-response data for this compound in these behavioral assays were not found in the searched literature. The expected effects are based on the known pharmacological profile of dopamine D2 receptor antagonists.
Experimental Protocols
Conditioned Avoidance Response (CAR) Test
This test is a cornerstone in the preclinical evaluation of antipsychotic drugs, as it predicts clinical efficacy.
References
Application Notes and Protocols for In Vivo Microdialysis: Measuring the Effects of Mosapramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapramine is a second-generation (atypical) antipsychotic agent characterized by its high affinity for dopamine D2 and particularly D3 receptors, alongside interactions with serotonin 5-HT1A and 5-HT2A receptors. Understanding the in vivo neurochemical effects of this compound is crucial for elucidating its therapeutic mechanism of action and potential side-effect profile. In vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing invaluable insights into the dynamic effects of pharmacological agents on neurotransmission.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to assess the effects of this compound on dopamine and serotonin levels in key brain regions implicated in psychosis and mood regulation, namely the medial prefrontal cortex (mPFC) and the striatum.
Principle of the Technique
In vivo microdialysis involves the stereotaxic implantation of a semi-permeable probe into a specific brain region of an anesthetized animal. Following a recovery period, the conscious and freely moving animal is perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) through the microdialysis probe. Small molecules, including neurotransmitters, diffuse across the semi-permeable membrane down their concentration gradient into the dialysate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection. This technique allows for the direct measurement of extracellular neurotransmitter concentrations, providing a real-time assessment of drug effects on neurotransmitter release and metabolism.
Mechanism of Action of this compound
This compound's pharmacological profile suggests a multimodal mechanism of action. Its high affinity for D2 and D3 receptors is a hallmark of antipsychotic activity. The potent D3 receptor antagonism may contribute to its efficacy against negative symptoms and cognitive deficits in schizophrenia. Furthermore, its interaction with serotonin receptors, particularly 5-HT1A (as a partial agonist) and 5-HT2A (as an antagonist), is characteristic of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and enhanced efficacy. The balance of these receptor interactions is hypothesized to modulate dopamine and serotonin release in a region-specific manner. For instance, 5-HT1A receptor agonism and 5-HT2A receptor antagonism can lead to an increase in dopamine release in the prefrontal cortex, a region where dopamine signaling is often hypoactive in schizophrenia.
This compound Signaling Pathway
Caption: this compound's interactions with key dopamine and serotonin receptors.
Data Presentation
Table 1: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Affinity (Ki, nM) | Reference |
| Dopamine D2 | Value not explicitly found, but high affinity is reported | [1] |
| Dopamine D3 | High Affinity (more potent than haloperidol and clozapine) | [1] |
| Dopamine D4 | High Affinity | [1] |
| Serotonin 5-HT1A | Moderate Affinity (Partial Agonist) | Inferred from atypical antipsychotic profile |
| Serotonin 5-HT2A | High Affinity (Antagonist) | Inferred from atypical antipsychotic profile |
Table 2: Representative Effects of a D3/D2 Preferring Atypical Antipsychotic (e.g., Cariprazine) on Extracellular Dopamine Levels (% of Baseline)
| Brain Region | Dose 1 (low) | Dose 2 (medium) | Dose 3 (high) |
| Medial Prefrontal Cortex | ~150% | ~250% | ~300% |
| Nucleus Accumbens | ~120% | ~180% | ~220% |
| Striatum | ~110% | ~150% | ~180% |
Data are hypothetical and based on trends observed with similar compounds. Actual results may vary.
Table 3: Representative Effects of a D3/D2 Preferring Atypical Antipsychotic (e.g., Blonanserin) on Extracellular Serotonin Levels (% of Baseline)
| Brain Region | Dose 1 (low) | Dose 2 (medium) | Dose 3 (high) |
| Medial Prefrontal Cortex | ~110% | ~130% | ~150% |
| Striatum | No significant change | No significant change | No significant change |
Data are hypothetical and based on trends observed with similar compounds. Actual results may vary.
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo microdialysis study to measure the effects of this compound on extracellular dopamine and serotonin levels in the mPFC and striatum of rats.
I. Animal Model and Housing
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to surgery.
II. Stereotaxic Surgery for Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Placement: Secure the anesthetized rat in a stereotaxic frame.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Drill small burr holes over the target brain regions using the following coordinates (relative to bregma):
-
Medial Prefrontal Cortex (mPFC): Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -2.5 mm from the skull surface.
-
Striatum: AP: +1.0 mm; ML: ±2.5 mm; DV: -3.5 mm from the skull surface.
-
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to the desired DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Dummy Cannula: Insert a dummy cannula into the guide to maintain patency.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
III. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane for mPFC, 4 mm for striatum) that extends beyond the tip of the guide cannula into the target brain region.
-
Perfusion: Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector. Perfuse the probe with sterile artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4) at a constant flow rate of 1-2 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes before collecting baseline samples.
-
Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses.
-
Post-administration Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3-4 hours) to monitor the time-course of this compound's effects.
-
Sample Storage: Immediately store the collected dialysate samples at -80°C until analysis.
IV. Neurochemical Analysis
-
Analytical Method: Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
Quantification: Quantify the neurotransmitter concentrations by comparing the peak areas of the samples to those of known standards.
-
Data Expression: Express the results as a percentage of the average baseline concentration for each animal.
V. Histological Verification
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Section the brain and stain the tissue (e.g., with cresyl violet) to histologically verify the correct placement of the microdialysis probe.
Experimental Workflow Diagram
Caption: A streamlined workflow for an in vivo microdialysis study.
Logical Relationships in Study Design
The design of an in vivo microdialysis study to investigate this compound's effects should consider several key logical relationships to ensure robust and interpretable results.
Caption: Logical framework for designing and interpreting this compound microdialysis studies.
Conclusion
In vivo microdialysis is an indispensable tool for characterizing the neurochemical effects of novel antipsychotic drugs like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the dose-dependent and time-course effects of this compound on dopamine and serotonin neurotransmission in key brain regions. This information is critical for understanding its mechanism of action, predicting its clinical efficacy and side-effect profile, and advancing the development of improved treatments for psychotic disorders.
References
Utilizing Mosapramine in Primary Neuronal Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Mosapramine, a second-generation antipsychotic, in primary neuronal cell cultures. This document outlines the theoretical basis for its use, protocols for experimental validation, and expected outcomes based on its known pharmacological profile.
Application Notes
This compound is an iminodibenzyl derivative antipsychotic with a high affinity for dopamine D2, D3, and D4 receptors.[1] Its potent antagonism at these receptors, particularly the D3 receptor, suggests a significant modulatory role in neuronal signaling pathways critical to neurodevelopment, synaptic plasticity, and cell survival.[1] While direct studies of this compound in primary neuronal cultures are limited, its mechanism of action can be inferred from its receptor binding profile and the known downstream effects of dopamine receptor modulation by other antipsychotics.
Primary neuronal cultures offer a controlled environment to dissect the molecular and cellular effects of this compound on neuronal function, independent of systemic influences.[2] These cultures are invaluable for studying neurotoxicity, neurodevelopment, and the efficacy of potential neuroprotective agents.[2]
Potential Applications in Primary Neuronal Cultures:
-
Investigation of Neuronal Viability and Neurotoxicity: Determining the dose-dependent effects of this compound on neuronal survival and identifying potential neurotoxic concentrations.
-
Analysis of Neurite Outgrowth and Synaptogenesis: Assessing the impact of this compound on neuronal morphology, including dendritic arborization, axonal elongation, and the formation of synaptic connections.
-
Elucidation of Intracellular Signaling Pathways: Examining the modulation of key signaling cascades, such as the MAPK/ERK and Wnt/β-catenin pathways, which are implicated in neuronal plasticity and gene expression.
-
Modulation of Neurotrophic Factor Expression: Investigating the effect of this compound on the expression and secretion of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and function.[3]
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Affinity (K_i) | Reference |
| Dopamine D2 | High | |
| Dopamine D3 | High (Potent) | |
| Dopamine D4 | High |
Table 2: Expected Effects of this compound on Key Neuronal Signaling Pathways (Hypothetical)
| Pathway Component | Expected Effect | Rationale |
| p-ERK | Modulation | Dopamine D2 receptor signaling can influence the MAPK/ERK pathway. |
| GSK-3β | Modulation | Antipsychotics that block D2 receptors can alter GSK-3β levels and phosphorylation. |
| β-catenin | Modulation | Changes in GSK-3β activity directly impact β-catenin stability and signaling. |
| BDNF Expression | Modulation | Antidepressants and antipsychotics can influence BDNF expression, though the effect may be indirect. |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound in primary neuronal cell cultures. These are generalized protocols and may require optimization based on the specific neuronal cell type (e.g., cortical, hippocampal) and research question.
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol is adapted from established methods for isolating and culturing primary rodent neurons.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) at embryonic day 18 (E18)
-
Dissection medium (e.g., Hank's Balanced Salt Solution (HBSS))
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Culture plates or coverslips coated with an adhesion factor (e.g., Poly-D-lysine or Poly-L-ornithine)
-
Sterile dissection tools
Procedure:
-
Coating of Culture Surfaces: The day before dissection, coat culture plates or coverslips with Poly-D-lysine or a similar adhesion factor and incubate overnight at 37°C. Wash twice with sterile water before use.
-
Tissue Dissection: Euthanize the pregnant dam according to approved institutional protocols. Aseptically remove the uterine horn and transfer the embryos to a sterile dish containing ice-cold dissection medium.
-
Isolation of Desired Brain Region: Under a dissecting microscope, carefully dissect the desired brain region (e.g., cortex or hippocampus) from the embryonic brains.
-
Enzymatic Digestion: Transfer the dissected tissue to a tube containing the enzymatic dissociation solution and incubate at 37°C for a specified time (e.g., 15-30 minutes with gentle agitation).
-
Mechanical Dissociation: After incubation, carefully remove the enzyme solution and wash the tissue with plating medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Counting and Plating: Determine the cell density using a hemocytometer. Plate the cells onto the pre-coated culture surfaces at the desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Cell Culture: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Perform partial media changes every 2-3 days.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
Mature primary neuronal cultures (e.g., 7-10 days in vitro)
-
This compound hydrochloride stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)
-
Culture medium
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Carefully remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours for chronic exposure studies, or shorter time points for signaling pathway analysis).
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
This compound-treated and control neuronal cultures
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
At the end of the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot Analysis of Signaling Pathway Proteins
Materials:
-
This compound-treated and control neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GSK-3β, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
References
- 1. [The affinities of this compound for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Brain-derived neurotrophic factor produces antidepressant effects in behavioral models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Assessing Mosapramine's Therapeutic Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapramine is an atypical antipsychotic agent utilized in the treatment of schizophrenia in Japan.[1] As a potent dopamine antagonist, it exhibits high affinity for dopamine D2, D3, and D4 receptors, alongside moderate affinity for serotonin 5-HT2 receptors.[1] Emerging research suggests that its interaction with the D3 receptor may be a key contributor to its atypical antipsychotic profile.[2][3] This document provides a comprehensive overview of methodologies and detailed protocols for the preclinical assessment of this compound's therapeutic potential, focusing on its receptor binding characteristics, functional activity, and in vivo efficacy.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the reported binding affinities of this compound for various dopamine receptor subtypes. This quantitative data is crucial for understanding its pharmacological profile and guiding further functional and in vivo studies.
| Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) of Reference | Cell Line | Radioligand | Citation |
| Dopamine D2 | 0.021 (Kd) | Haloperidol | - | Transfected Cells | [3H]Spiperone | [2] |
| Dopamine D3 | 0.12 (Kd) | Raclopride | - | Transfected Cells | [3H]Spiperone | |
| Dopamine D4 | 0.10 (Kd) | Clozapine | - | Transfected Cells | [3H]Spiperone |
Note: Kd values from the cited study are presented. This compound demonstrated the highest affinities for these receptor subtypes among the antipsychotics tested in this particular study.
Experimental Protocols
Receptor Binding Affinity Assays
This protocol outlines the methodology to determine the binding affinity of this compound for dopamine and serotonin receptors.
Objective: To quantify the binding affinity (Ki) of this compound for dopamine D2, D3, D4, and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1, HEK293).
-
Radioligands: [3H]Spiperone (for D2, D3, D4), [3H]Ketanserin (for 5-HT2A).
-
This compound hydrochloride.
-
Reference compounds (e.g., Haloperidol for D2, Raclopride for D3, Clozapine for D4, Ketanserin for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Scintillation fluid.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a range of concentrations of this compound or the reference compound, and the appropriate radioligand at a concentration near its Kd value.
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination of Binding: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
This protocol describes how to assess the functional activity of this compound at its target receptors.
Objective: To determine whether this compound acts as an agonist, antagonist, or partial agonist at dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell lines stably expressing the receptor of interest and a reporter system (e.g., cAMP for D2, calcium flux for 5-HT2A).
-
This compound hydrochloride.
-
Known agonists (e.g., Quinpirole for D2, Serotonin for 5-HT2A) and antagonists (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).
-
Cell culture medium and reagents.
-
Assay-specific reagents (e.g., cAMP assay kit, calcium-sensitive fluorescent dyes).
-
Plate reader capable of detecting the reporter signal.
Procedure:
-
Cell Culture: Culture the cells under appropriate conditions to ensure optimal receptor expression.
-
Agonist Mode:
-
Plate the cells in a 96-well plate.
-
Add increasing concentrations of this compound.
-
Incubate for a specified time.
-
Measure the reporter signal (e.g., decrease in cAMP for D2, increase in intracellular calcium for 5-HT2A).
-
Determine the EC50 value (concentration producing 50% of the maximal response).
-
-
Antagonist Mode:
-
Plate the cells in a 96-well plate.
-
Add increasing concentrations of this compound in the presence of a fixed concentration of a known agonist (at its EC50).
-
Incubate for a specified time.
-
Measure the reporter signal.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of the agonist-induced response).
-
-
Data Analysis: Analyze the dose-response curves to characterize this compound's functional activity. An agonist will produce a response on its own, while an antagonist will block the response of a known agonist. A partial agonist will produce a submaximal response on its own and can partially block the response of a full agonist.
In Vivo Behavioral Models
These protocols outline common animal models to assess the antipsychotic and antidepressant potential of this compound. The use of animal models should adhere to ethical guidelines and regulations.
Objective: To evaluate the ability of this compound to attenuate dopamine-agonist induced hyperactivity, a model for the positive symptoms of schizophrenia.
Materials:
-
Male rodents (rats or mice).
-
This compound hydrochloride.
-
d-Amphetamine sulfate.
-
Vehicle (e.g., saline).
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the open-field chambers.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Pre-treatment Time: Allow for a pre-treatment period for this compound to be absorbed and distributed.
-
Amphetamine Challenge: Administer d-amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Place the animals in the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle- and amphetamine-only control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.
Objective: To assess the potential antidepressant-like effects of this compound.
Materials:
-
Male rodents (rats or mice).
-
This compound hydrochloride.
-
Vehicle (e.g., saline).
-
A transparent cylindrical tank filled with water.
-
Video recording equipment.
Procedure:
-
Drug Administration: Administer this compound or vehicle.
-
Pre-session: On the first day, place each animal in the water tank for a 15-minute pre-swim session.
-
Test Session: 24 hours later, place the animals back in the water tank for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the test session. Immobility is defined as the lack of movement other than that necessary to keep the head above water.
-
Data Analysis: Compare the immobility time of the this compound-treated group to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
This protocol provides a general framework for conducting PK/PD studies of this compound.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to establish the relationship between its concentration and pharmacological effects.
Materials:
-
Rodents (rats or mice).
-
This compound hydrochloride.
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS).
-
Equipment for behavioral or physiological measurements relevant to this compound's action.
Procedure:
-
Pharmacokinetics (PK):
-
Administer a single dose of this compound to a group of animals via the intended clinical route (e.g., oral) and intravenously.
-
Collect blood samples at various time points post-dosing.
-
Analyze the plasma samples to determine the concentration of this compound over time.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
-
-
Pharmacodynamics (PD):
-
Administer different doses of this compound to separate groups of animals.
-
At various time points, measure a relevant pharmacological effect (e.g., receptor occupancy in the brain, changes in a behavioral model).
-
Relate the drug concentrations (from parallel PK studies) to the observed pharmacological effect.
-
-
PK/PD Modeling:
-
Use the collected PK and PD data to develop a mathematical model that describes the relationship between dose, concentration, and effect. This model can help in predicting the optimal dosing regimen for clinical trials.
-
Mandatory Visualizations
Caption: Simplified signaling pathways of dopamine and serotonin receptors.
Caption: Workflow for assessing this compound's therapeutic potential.
Caption: Decision-making pipeline in drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [The affinities of this compound for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Quantitative autoradiographic analysis of the binding of this compound to dopamine D3-receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Mosapramine: A Key Tool for Unraveling Antipsychotic Drug Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing mosapramine, a second-generation antipsychotic, as a powerful tool in the study of antipsychotic drug mechanisms. This compound's distinct receptor binding profile and its effects in preclinical models make it an invaluable compound for dissecting the complex neurobiology of psychosis and for the development of novel therapeutic agents.
Introduction to this compound
This compound is an iminodibenzyl derivative classified as an atypical or second-generation antipsychotic. Its therapeutic effects are believed to be mediated through its potent antagonism of dopamine D2-like receptors, along with its interactions with various other neurotransmitter systems, including serotonin and adrenergic receptors. This multi-receptor profile is characteristic of atypical antipsychotics and is thought to contribute to their efficacy against a broader range of schizophrenia symptoms and a more favorable side-effect profile compared to first-generation antipsychotics.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound for key dopamine, serotonin, and adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Dopamine Receptors | |||
| D2 | 0.32 | Haloperidol | 1.2 |
| D3 | 0.14 | Haloperidol | 0.75 |
| D4 | 0.35 | Clozapine | 2.8 |
| Serotonin Receptors | |||
| 5-HT1A | 130 | ||
| 5-HT2A | 2.1 | Risperidone | 0.16 |
| 5-HT2C | 15 | ||
| Adrenergic Receptors | |||
| α1 | 3.8 | ||
| α2 | 210 |
Note: Ki values can vary between different studies and experimental conditions.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia. Its high affinity for D3 and D4 receptors may also contribute to its antipsychotic effects and potentially its impact on cognitive and negative symptoms. Furthermore, its potent antagonism of serotonin 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects and potential benefits for negative symptoms.
Dopamine D2 Receptor Signaling
Antagonism of the D2 receptor by this compound inhibits the downstream signaling cascade typically initiated by dopamine. This involves the Gαi/o protein, which, when activated by dopamine, inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP). By blocking this, this compound can lead to a relative increase in cAMP levels, influencing the phosphorylation state of key proteins like DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa).
Serotonin 5-HT2A Receptor Signaling
This compound's antagonism of the 5-HT2A receptor is another critical aspect of its mechanism. 5-HT2A receptors are coupled to Gαq/11 proteins, and their activation by serotonin leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. By blocking this pathway, this compound can influence neuronal excitability and gene expression.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the antipsychotic potential of compounds like this compound are provided below.
In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human dopamine D2 receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture D2 receptor-expressing cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone, and 50 µL of 10 µM haloperidol.
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Spiperone binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic behavioral paradigm to assess the antipsychotic potential of a drug. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.
Materials:
-
Male Wistar rats (250-300g).
-
Shuttle box apparatus with two compartments separated by a door, equipped with a grid floor for footshock, a light, and a sound source.
-
This compound solution for injection.
-
Vehicle control (e.g., saline).
Protocol:
-
Acclimation and Training:
-
Habituate the rats to the shuttle box for 5-10 minutes daily for 2-3 days.
-
Training Session:
-
Place a rat in one compartment.
-
A conditioned stimulus (CS), such as a light and a tone, is presented for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends.
-
If the rat does not move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 20 seconds.
-
If the rat moves to the other compartment during the footshock, it is recorded as an "escape response."
-
If the rat fails to move, it is an "escape failure."
-
Conduct 30-50 trials per session with a variable inter-trial interval (e.g., 30-60 seconds).
-
Train the rats daily until they reach a stable performance of >80% avoidance responses.
-
-
-
Drug Testing:
-
Administer this compound or vehicle to the trained rats (e.g., 30-60 minutes before the test session).
-
Place the rat in the shuttle box and conduct a test session identical to the training session.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis:
-
Compare the number of avoidance responses between the this compound-treated and vehicle-treated groups.
-
A significant reduction in avoidance responses in the this compound group, without a significant increase in escape failures, is indicative of antipsychotic-like activity.
-
Catalepsy Bar Test in Mice
This test assesses the potential for a compound to induce extrapyramidal side effects (EPS), specifically catalepsy (a state of immobility and muscle rigidity). Atypical antipsychotics like this compound are expected to have a lower cataleptogenic potential compared to typical antipsychotics.
Materials:
-
Male C57BL/6 mice (20-25g).
-
Catalepsy bar apparatus (a horizontal bar raised 4-5 cm above a flat surface).
-
This compound solution for injection.
-
Positive control: Haloperidol.
-
Vehicle control.
-
Stopwatch.
Protocol:
-
Drug Administration:
-
Administer this compound, haloperidol, or vehicle to the mice.
-
-
Catalepsy Assessment:
-
At various time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time (in seconds) the mouse remains in this unnatural posture.
-
The trial ends when the mouse removes one or both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used. If the mouse remains on the bar for the entire duration, the maximum time is recorded.
-
-
Data Analysis:
-
Compare the mean duration of catalepsy between the different treatment groups at each time point.
-
A significantly shorter duration of catalepsy for this compound compared to haloperidol indicates a lower potential for inducing EPS.
-
Application Notes and Protocols for High-Throughput Screening of Mosapramine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosapramine is an atypical antipsychotic agent characterized by its potent antagonism of dopamine D2-like receptors (D2, D3, and D4) and moderate affinity for the serotonin 5-HT2A receptor.[1] This pharmacological profile contributes to its efficacy in treating schizophrenia. The development of novel this compound analogs aims to optimize its therapeutic window by fine-tuning its receptor affinity and functional activity, potentially reducing side effects while maintaining or enhancing efficacy. High-throughput screening (HTS) is a critical methodology in the early stages of this drug discovery process, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.
These application notes provide a comprehensive overview of the methodologies and protocols for the high-throughput screening of this compound analogs, with a focus on targeting the dopamine D2 and serotonin 5-HT2A receptors. The included protocols are designed to be adaptable for various laboratory settings and scalable for large-scale screening campaigns.
Target Receptors and Signaling Pathways
The primary molecular targets for this compound and its analogs are the dopamine D2 receptor (D2R) and the serotonin 5-HT2A receptor (5-HT2AR). Both are G protein-coupled receptors (GPCRs) that mediate their cellular effects through distinct signaling cascades.
Dopamine D2 Receptor (D2R) Signaling: The D2R primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists of the D2R, such as this compound, block this signaling pathway.
Serotonin 5-HT2A Receptor (5-HT2AR) Signaling: The 5-HT2AR predominantly couples to the Gq/11 family of G proteins. Activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism of the 5-HT2AR by this compound analogs would inhibit these downstream signaling events.
High-Throughput Screening Workflow
The HTS workflow for this compound analogs is a multi-step process designed to efficiently identify and characterize compounds with the desired pharmacological profile. The workflow progresses from primary screening of a large compound library to more detailed secondary and tertiary assays for hit confirmation and characterization.
Data Presentation: Comparative Receptor Binding Affinities
| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | D2/5-HT2A Ratio |
| This compound | High Affinity (Value N/A) | Moderate Affinity (Value N/A) | N/A |
| Haloperidol | 1.5 | 50 | 0.03 |
| Clozapine | 162.9 | 10.1 | 16.13 |
| Risperidone | 4.2 | 0.6 | 7.00 |
| Olanzapine | 31.9 | 4.9 | 6.51 |
| Quetiapine | 284.8 | 194.1 | 1.47 |
| Aripiprazole | 1.6 | 8.6 | 0.19 |
Data compiled from publicly available databases and literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Detailed protocols for key HTS assays are provided below. These protocols are intended as a starting point and may require optimization based on specific cell lines, reagents, and instrumentation.
Protocol 1: Radioligand Binding Assay for D2/5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound analogs for the dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D2 or 5-HT2A receptors.
-
Radioligands: [3H]Spiperone (for D2) or [3H]Ketanserin (for 5-HT2A).
-
Non-specific binding competitors: Haloperidol (for D2) or Mianserin (for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound analogs in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add:
-
25 µL of assay buffer (for total binding).
-
25 µL of non-specific competitor (final concentration 10 µM).
-
25 µL of serially diluted this compound analog.
-
-
Radioligand Addition: Add 25 µL of the appropriate radioligand (e.g., [3H]Spiperone at a final concentration of ~0.2 nM).
-
Membrane Addition: Add 150 µL of cell membrane suspension (containing 10-20 µg of protein) to each well.
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Drying and Scintillation Counting: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each analog and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Functional Activity
Objective: To measure the antagonist activity of this compound analogs at the 5-HT2A receptor by monitoring changes in intracellular calcium levels.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
5-HT2A receptor agonist (e.g., Serotonin or DOI).
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution containing probenecid. Incubate for 60 minutes at 37°C.
-
Compound Addition: Transfer this compound analogs from a source plate to the assay plate using an automated liquid handler. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the assay plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Add the 5-HT2A agonist at a concentration that elicits ~80% of the maximal response (EC80).
-
Data Acquisition: Continuously measure the fluorescence intensity for 60-120 seconds following agonist addition.
-
Data Analysis: Calculate the antagonist activity by measuring the reduction in the agonist-induced fluorescence signal. Determine the IC50 value for each analog from the dose-response curves.
Protocol 3: cAMP Assay for D2 Receptor Functional Activity
Objective: To assess the antagonist activity of this compound analogs at the D2 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or LANCE).
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer.
-
Forskolin (to stimulate adenylyl cyclase).
-
D2 receptor agonist (e.g., Quinpirole).
-
384-well white, opaque assay plates.
-
Plate reader compatible with the chosen cAMP assay technology.
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in assay buffer at the desired concentration.
-
Compound and Cell Plating: Add the this compound analogs and cells to the 384-well plate.
-
Forskolin and Agonist Addition: Add a mixture of forskolin and the D2 agonist to each well. The forskolin concentration should be chosen to induce a submaximal cAMP response, and the agonist concentration should be at its EC80.
-
Incubation: Incubate the plates at room temperature for the time specified in the assay kit protocol (typically 30-60 minutes).
-
Detection Reagent Addition: Add the cAMP detection reagents (e.g., donor and acceptor beads for AlphaScreen) to each well.
-
Final Incubation: Incubate as recommended by the manufacturer to allow the detection reaction to reach equilibrium.
-
Signal Reading: Read the plate using a compatible plate reader.
-
Data Analysis: The antagonist activity is measured as the reversal of the agonist-induced inhibition of the forskolin-stimulated cAMP signal. Calculate the IC50 values from the dose-response curves.
Conclusion
The high-throughput screening of this compound analogs is a critical step in the discovery of novel antipsychotic agents with improved therapeutic profiles. The protocols and workflows outlined in these application notes provide a robust framework for the identification and characterization of promising lead compounds targeting the dopamine D2 and serotonin 5-HT2A receptors. By employing a systematic and multi-faceted screening approach, researchers can efficiently navigate the complexities of GPCR drug discovery and accelerate the development of next-generation treatments for schizophrenia and other psychiatric disorders.
References
Troubleshooting & Optimization
Navigating Mosapramine Solubility: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals who are working with mosapramine. It provides a comprehensive guide to understanding its solubility in common laboratory solvents, offering detailed experimental protocols and troubleshooting advice to ensure successful and reproducible experiments.
This compound Solubility Profile
This compound, an atypical antipsychotic, presents solubility challenges that are critical to address for consistent results in in vitro and other laboratory settings. While precise quantitative solubility data for this compound in various organic solvents is not extensively published, this guide provides qualitative solubility information and standardized protocols for its handling and use.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in common laboratory solvents is limited. The following table provides an estimated solubility profile based on available documentation and the physicochemical properties of similar compounds. Researchers are strongly encouraged to perform their own solubility assessments for their specific experimental conditions.
| Solvent | Chemical Formula | Estimated Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ≥ 10 mg/mL | A good solvent for creating concentrated stock solutions. May require gentle warming and sonication for complete dissolution. |
| Ethanol (99.5%) | C₂H₅OH | Soluble | Used in the purification process of this compound, indicating good solubility. |
| Methanol | CH₃OH | Likely Soluble | Expected to have similar or slightly better solvating power than ethanol for this compound class. |
| Water | H₂O | Sparingly Soluble | This compound hydrochloride has some water solubility, which is utilized in dissolution testing of tablet formulations. Solubility of the free base is expected to be lower. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, a common practice for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming bath (optional, set to 37°C)
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath for a short period, followed by vortexing.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for this compound Dissolution (Adapted from Purification Methods)
This protocol is adapted from a documented purification procedure for this compound hydrochloride and can be used as a starting point for dissolving larger quantities of the compound in a mixed solvent system.[1]
Materials:
-
This compound hydrochloride
-
Ethanol (99.5%)
-
Purified Water
-
Heating magnetic stirrer or water bath
-
Filtration apparatus (e.g., suction filtration with appropriate filter paper)
Procedure:
-
Solvent Preparation: Prepare the desired volume of ethanol (99.5%).
-
Dissolution: To a suitable flask, add the weighed this compound hydrochloride and the calculated volume of ethanol.
-
Heating and Stirring: Gently warm the mixture to approximately 80°C while stirring continuously until the compound is fully dissolved.[1]
-
Hot Filtration (Optional): If any particulate matter remains, perform a hot filtration by suction to remove impurities.[1]
-
Cooling and Precipitation (for purification): If the goal is purification, the solution can be cooled to induce crystallization. For experimental use where the compound needs to remain in solution, this step would be omitted.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound and other poorly soluble compounds.
Q1: My this compound powder is not dissolving completely in DMSO, even after vortexing. What should I do?
A1: For difficult-to-dissolve compounds, gentle heating and sonication can be effective. Try the following:
-
Sonication: Place the vial in a sonicator bath for 10-15 minutes.
-
Warming: Gently warm the solution in a water bath at 37°C for a few minutes. Avoid excessive heat, which could degrade the compound.
-
Increase Solvent Volume: If the concentration is very high, you may be exceeding the solubility limit. Try preparing a more dilute stock solution.
Q2: After adding my DMSO stock solution to an aqueous buffer for my assay, a precipitate forms. How can I prevent this?
A2: This phenomenon, known as "crashing out," is common with poorly water-soluble compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Decrease the Percentage of DMSO: When preparing your working solution, add the DMSO stock to a larger volume of the aqueous buffer to keep the final DMSO concentration low (typically below 1%, and ideally below 0.5% for cell-based assays).
-
Rapid Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Use of Pluronic F-68: For some cell culture applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final medium can help maintain solubility.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: this compound free base has low aqueous solubility. While this compound hydrochloride shows some solubility in water, it is generally not suitable for preparing concentrated stock solutions.[1] For most in vitro applications, preparing a concentrated stock in an organic solvent like DMSO is the recommended starting point.
Q4: How stable is this compound in a DMSO stock solution?
A4: For long-term storage, this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. The stability of this compound in solution can be affected by factors such as pH, light, and temperature.
References
Technical Support Center: Optimizing Mosapride Dosage to Minimize Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Mosapride dosage and minimizing side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mosapride?
Mosapride is a selective serotonin 5-HT4 receptor agonist.[1] By stimulating these receptors in the enteric nervous system, it facilitates the release of acetylcholine, a neurotransmitter that promotes smooth muscle contractions in the gastrointestinal (GI) tract.[1] This enhanced cholinergic activity increases peristalsis, leading to improved gastric emptying and overall GI motility.[1] Additionally, the major active metabolite of Mosapride, M1, acts as a 5-HT3 receptor antagonist, which can also contribute to its prokinetic effects.
Q2: What are the most commonly observed side effects of Mosapride in clinical and preclinical studies?
The most frequently reported side effects are generally mild and transient.[2][3] These include:
-
Gastrointestinal: Diarrhea or loose stools, dry mouth, abdominal pain, and nausea.
-
Neurological: Dizziness and headache.
In rare instances, and typically at higher doses, more significant side effects such as elevated liver enzymes have been observed.
Q3: Are there established dosage guidelines for Mosapride in preclinical animal models?
Yes, several studies have established effective dosages in various animal models, which can serve as a starting point for experimental design. It is important to note that optimal dosages can vary based on the animal model and the specific experimental endpoint.
| Animal Model | Effective Dose Range (Oral) | Observed Effects | Reference |
| Dogs | 0.75 - 2 mg/kg | Increased gastric motility without adverse effects. | |
| Cattle | 1 mg/kg | Increased ruminal motility without adverse effects. | |
| Donkeys | 1 - 3 mg/kg | Dose-dependent increase in duodenal and cecal motility. | |
| Horses | 0.5 - 1.5 mg/kg | Facilitated gastric emptying. |
Q4: How does the pharmacokinetic profile of Mosapride influence its side effects?
The pharmacokinetic profile of Mosapride, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its side effect profile. Mosapride is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver. Co-administration with strong inhibitors or inducers of CYP3A4 can alter the plasma concentration of Mosapride, potentially increasing the risk of side effects.
Interestingly, preclinical studies in rats have shown sex-dependent differences in Mosapride's pharmacokinetics, with male rats exhibiting more extensive first-pass metabolism. This suggests that sex could be a relevant variable to consider in experimental designs.
Troubleshooting Guides
Issue 1: High Incidence of Diarrhea in Animal Models
Possible Cause: The administered dose of Mosapride may be too high, leading to excessive stimulation of gastrointestinal motility.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to identify the minimum effective dose that achieves the desired prokinetic effect with an acceptable level of diarrhea.
-
Pharmacokinetic Analysis: Correlate the incidence of diarrhea with the peak plasma concentration (Cmax) and the area under the curve (AUC) of Mosapride and its active metabolite, M1. This can help establish a therapeutic window for your specific animal model.
-
Stool Consistency Monitoring: Implement a standardized scoring system to quantify stool consistency, allowing for a more objective assessment of diarrhea severity across different dose groups.
-
Consider 5-HT3 Antagonism: Since Mosapride's metabolite M1 has 5-HT3 antagonist properties, which can have anti-diarrheal effects, consider that at very high doses of the parent drug, the pro-motility effects may overwhelm this.
Issue 2: Observing Neurological Side Effects (e.g., Dizziness, Sedation) in Animal Models
Possible Cause: While less common, central nervous system (CNS) side effects can occur, particularly at higher doses.
Troubleshooting Steps:
-
Behavioral Monitoring: Implement a battery of behavioral tests to systematically assess for neurological side effects. This could include:
-
Open Field Test: To assess locomotor activity and exploratory behavior. A decrease in movement could indicate sedation.
-
Rotarod Test: To evaluate motor coordination and balance, which may be affected by dizziness.
-
-
Dose-Response Evaluation: Determine if the observed neurological effects are dose-dependent. This will help in identifying a dose that minimizes these effects while maintaining efficacy.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: If possible, correlate the time course of the neurological side effects with the plasma and brain concentrations of Mosapride.
Experimental Protocols
Protocol 1: Dose-Response Assessment of Mosapride on Gastrointestinal Transit and Side Effects in Rodents
Objective: To determine the dose-dependent effects of Mosapride on gastrointestinal transit time and to simultaneously monitor for common side effects.
Materials:
-
Mosapride
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Charcoal meal (e.g., 10% charcoal in 5% gum acacia)
-
Rodents (rats or mice), fasted overnight with free access to water
-
Oral gavage needles
-
Dissection tools
-
Ruler
Methodology:
-
Animal Groups: Divide animals into at least four groups: Vehicle control, and three Mosapride dose groups (e.g., 1, 3, and 10 mg/kg).
-
Drug Administration: Administer the vehicle or Mosapride solution orally via gavage.
-
Side Effect Monitoring: For the next 60 minutes, observe the animals for any signs of distress, changes in activity, and the incidence and consistency of fecal pellets. A standardized scoring system for stool consistency should be used.
-
Charcoal Meal Administration: At 60 minutes post-drug administration, administer the charcoal meal orally.
-
Euthanasia and Dissection: 20-30 minutes after the charcoal meal, euthanize the animals. Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculation: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Data Analysis: Compare the gastrointestinal transit and the incidence of side effects across the different dose groups.
Visualizations
Caption: Signaling pathway of Mosapride's prokinetic effect.
Caption: Workflow for assessing Mosapride's efficacy and side effects.
References
Technical Support Center: Mosapramine-Induced Extrapyramidal Symptoms in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mosapramine-induced extrapyramidal symptoms (EPS) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced extrapyramidal symptoms?
A1: The primary mechanism is believed to be the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain.[1][2] This pathway is crucial for motor control, and antagonism of D2 receptors disrupts the normal balance of dopamine signaling, leading to movement-related side effects.[1][2] this compound exhibits high affinity for D2, D3, and D4 receptor subtypes.
Q2: Which animal models are most commonly used to study drug-induced EPS?
A2: Rodent models, particularly rats and mice, are the most common for studying antipsychotic-induced EPS.[3] These models are well-validated and allow for the assessment of specific motor deficits that correspond to human EPS.
Q3: What are the key behavioral tests to assess this compound-induced EPS in rodents?
A3: The three key behavioral tests are:
-
Catalepsy Test: Measures the failure of an animal to correct an externally imposed posture, reflecting bradykinesia and rigidity.
-
Rotarod Test: Assesses motor coordination, balance, and motor learning deficits.
-
Vacuous Chewing Movement (VCM) Test: An animal model for tardive dyskinesia, characterized by purposeless chewing motions.
Q4: Are there any known treatments to alleviate this compound-induced EPS in animal models?
A4: While specific studies on this compound are limited, treatments for antipsychotic-induced EPS in animal models generally include:
-
Anticholinergic agents: These help to restore the dopamine-acetylcholine balance in the striatum.
-
5-HT2A receptor antagonists: Atypical antipsychotics often have 5-HT2A antagonist properties, which can mitigate EPS.
-
Lowering the dose: Reducing the dosage of the antipsychotic can often decrease the severity of EPS.
Troubleshooting Guides
Catalepsy Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in catalepsy scores between animals in the same group. | - Improper handling of animals leading to stress. - Inconsistent placement on the bar. - Environmental distractions. | - Acclimatize animals to the testing room and handle them gently. - Ensure consistent placement of the forepaws on the bar at the same height and position for each animal. - Conduct the test in a quiet, low-light environment. |
| Animals actively jump off the bar instead of maintaining the cataleptic posture. | - The dose of this compound may be too low to induce significant catalepsy. - The animal may be agitated or stressed. | - Perform a dose-response study to determine the optimal dose for inducing catalepsy. - Ensure a proper acclimation period before testing. |
| Difficulty in distinguishing catalepsy from sedation. | - High doses of this compound may cause sedation. | - Perform a righting reflex test. A sedated animal will have a delayed or absent righting reflex, while a cataleptic animal will have a normal reflex. |
Rotarod Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Animals refuse to walk on the rotarod or jump off immediately. | - Lack of habituation to the apparatus. - The initial speed of the rotarod is too high. | - Provide a pre-training session where animals are placed on the stationary or slowly rotating rod to acclimate. - Start with a very low speed (e.g., 4 RPM) and gradually increase it. |
| High variability in latency to fall within the same group. | - Inconsistent handling and placement on the rod. - Differences in animal motivation or stress levels. | - Ensure all animals are placed on the rod in the same manner and orientation. - Handle animals consistently and minimize stress before testing. |
| Animals cling to the rod and rotate with it instead of walking. | - This is a compensatory behavior that can skew results. | - Some rotarod systems have sensors to detect this. If not, observe the animals and stop the timer if this behavior occurs, noting it in the results. |
Quantitative Data
Table 1: Haloperidol-Induced Catalepsy in Rats
| Dose of Haloperidol (mg/kg, i.p.) | Mean Catalepsy Duration (seconds) | Reference |
| 0.25 | ~50 | |
| 0.3 | AED50 (adverse effect in 50% of rats) | |
| 0.5 | ~120 | |
| 1.0 | >180 |
Table 2: Haloperidol-Induced Vacuous Chewing Movements (VCMs) in Rats
| Treatment Duration | Mean VCMs per minute | Reference |
| Acute (single injection) | Increased compared to control | |
| Chronic (4-12 months) | Significantly increased compared to control |
Experimental Protocols
Catalepsy Bar Test Protocol for Rats
-
Apparatus: A horizontal bar (0.5-1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
-
Procedure: a. Administer this compound or vehicle control to the rats. b. At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar. c. Start a stopwatch immediately. d. Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is the descent latency. e. A cut-off time (e.g., 180 or 300 seconds) should be set. If the rat remains on the bar for the entire cut-off period, record the maximum time. f. Repeat the measurement for each animal at each time point.
Accelerating Rotarod Test Protocol for Mice
-
Apparatus: A commercially available rotarod apparatus with a textured rotating rod (typically 3-5 cm in diameter).
-
Procedure: a. Habituation/Training (optional but recommended): On the day before the test, place the mice on the rotarod at a low constant speed (e.g., 4 RPM) for 1-2 minutes to acclimate them to the apparatus. b. Testing: i. Administer this compound or vehicle control to the mice. ii. At a specified time after injection, place the mouse on the rotarod, which is set to an initial low speed (e.g., 4 RPM). iii. Once the mouse is stable, begin the acceleration protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds). iv. Record the latency to fall off the rod. v. Typically, 2-3 trials are conducted per animal with an inter-trial interval of at least 15 minutes.
Vacuous Chewing Movement (VCM) Test Protocol for Rats
-
Procedure: a. Administer this compound or vehicle control chronically over a period of several weeks. b. After the chronic treatment period, place the rat in a transparent observation cage. c. After a brief habituation period (e.g., 5-10 minutes), observe the rat for a set period (e.g., 2-5 minutes). d. Count the number of vacuous chewing movements, which are defined as purposeless chewing motions in the vertical plane, not directed at any object. e. It is recommended to videotape the sessions for later, blinded scoring.
Visualizations
Caption: Dopamine D2 Receptor Antagonism by this compound.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing EPS.
References
- 1. Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Mosapramine: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What are the main structural components of Mosapramine that present synthetic challenges?
A1: The primary challenges in synthesizing this compound arise from the construction of its two complex heterocyclic systems and their subsequent linkage. These are:
-
The 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine core: This tricyclic system requires careful management of cyclization and substitution reactions.
-
The spiro-imidazo[1,2-a]pyridine-piperidine moiety: The creation of the spirocyclic center and the fusion of the imidazo[1,2-a]pyridine ring system are non-trivial steps.
-
The propyl linker: Attaching the propyl chain to the dibenzo[b,f]azepine nitrogen and subsequently to the piperidine nitrogen of the spiro system requires selective N-alkylation steps.
Q2: What general synthetic strategy can be envisioned for this compound?
A2: A convergent synthetic approach is likely the most efficient strategy. This would involve the independent synthesis of the dibenzo[b,f]azepine and the spiro-imidazo[1,2-a]pyridine-piperidine fragments, followed by their coupling via the propyl linker.
Q3: What are the key reactions involved in forming the dibenzo[b,f]azepine core?
A3: The synthesis of the dibenzo[b,f]azepine core typically involves intramolecular cyclization reactions. Common methods include the Buchwald-Hartwig amination or Ullmann condensation to form the central seven-membered ring.
Q4: How can the spiro-imidazo[1,2-a]pyridine-piperidine moiety be synthesized?
A4: The construction of this spirocycle could be approached through a multi-step sequence. This might involve the synthesis of a substituted piperidone, followed by a reaction cascade to build the fused imidazo[1,2-a]pyridine ring system with the spiro-center.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution(s) |
| Low yield in dibenzo[b,f]azepine cyclization | - Steric hindrance from substituents.- Inefficient catalyst or coupling conditions.- Side reactions, such as homocoupling of starting materials. | - Screen different palladium or copper catalysts and ligands.- Optimize reaction temperature, time, and solvent.- Use a higher dilution to favor intramolecular cyclization over intermolecular side reactions. |
| Difficulty in the formation of the spirocyclic center | - Unfavorable ring strain.- Steric hindrance around the reaction center.- Inappropriate choice of cyclization strategy. | - Explore alternative cyclization methods (e.g., radical cyclization, intramolecular Mannich reaction).- Modify the substrate to reduce steric bulk near the reaction site.- Use computational modeling to predict the feasibility of different cyclization pathways. |
| Multiple alkylations on the dibenzo[b,f]azepine nitrogen | - Strong basic conditions leading to deprotonation of other sites.- Highly reactive alkylating agent. | - Use a milder base and a less reactive alkylating agent.- Employ a protecting group strategy to block other reactive sites.- Carefully control the stoichiometry of the reagents. |
| Poor regioselectivity in the imidazo[1,2-a]pyridine ring formation | - Ambiguous nucleophilicity of the pyridine nitrogen atoms. | - Introduce directing groups on the pyridine ring to favor the desired cyclization pathway.- Vary the reaction conditions (e.g., solvent, temperature) to influence the regioselectivity. |
| Challenges in purification of the final product | - Presence of closely related impurities.- Poor solubility of the product. | - Utilize advanced chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Explore different crystallization solvents and techniques.- Consider converting the final product to a salt to improve its handling and purification properties. |
Experimental Protocols (Generalized)
Protocol 1: General Procedure for N-Alkylation of a Dibenzo[b,f]azepine Derivative
-
Dissolve the dibenzo[b,f]azepine derivative (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Add a base (e.g., NaH, K2CO3, or Cs2CO3) (1.1 - 1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkylating agent (e.g., 1-bromo-3-chloropropane) (1.0 - 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Imidazo[1,2-a]pyridine Synthesis (Tschitschibabin Reaction)
-
Combine the appropriately substituted 2-aminopyridine (1.0 eq) and an α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetone, or DMF).
-
Heat the mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or crystallization.
Data Presentation
Table 1: Comparison of Conditions for N-Alkylation of Dibenzo[b,f]azepine (Hypothetical)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 25 | 24 | 65 |
| 2 | K2CO3 | Acetonitrile | 80 | 18 | 75 |
| 3 | Cs2CO3 | DMSO | 50 | 12 | 85 |
| 4 | KHMDS | THF | 0 to 25 | 12 | 70 |
Table 2: Screening of Solvents for Imidazo[1,2-a]pyridine Formation (Hypothetical)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 78 | 8 | 80 |
| 2 | Acetone | 56 | 12 | 72 |
| 3 | DMF | 100 | 6 | 88 |
| 4 | Toluene | 110 | 10 | 65 |
Visualizations
Caption: Convergent synthetic strategy for this compound.
Caption: General troubleshooting workflow for synthetic chemistry.
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for managing hyperprolactinemia induced by the hypothetical compound Mosapramine in research animals.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated prolactin levels in our research animals following this compound administration. What is the likely mechanism?
A1: this compound is hypothesized to be a potent dopamine D2 receptor antagonist. In the tuberoinfundibular pathway, dopamine acts as the primary inhibitor of prolactin secretion from the anterior pituitary gland. By blocking D2 receptors on lactotroph cells, this compound likely disinhibits prolactin release, leading to hyperprolactinemia.
Q2: What are the common clinical signs of hyperprolactinemia in laboratory animals?
A2: Clinical signs can be subtle and species-dependent. In rodents, common observations may include disrupted estrous cycles in females and decreased libido or aggressive behavior in males. Mammary gland development (gynecomastia) can also occur in both sexes with chronic exposure.
Q3: How can we confirm that this compound is the cause of the observed hyperprolactinemia?
A3: To establish causality, a dose-response study is recommended. Additionally, a withdrawal study, where this compound administration is ceased, should lead to a normalization of prolactin levels. Comparing the this compound-treated group to a vehicle-treated control group is essential.
Q4: We need to continue this compound treatment for our primary study endpoints, but the hyperprolactinemia is a confounding factor. How can we manage it?
A4: Co-administration of a dopamine D2 receptor agonist, such as cabergoline or bromocriptine, is a standard approach to mitigate drug-induced hyperprolactinemia. These agents will counteract the effect of this compound at the pituitary level, reducing prolactin secretion without necessarily interfering with the central effects of this compound, depending on the research question. Careful dose-finding studies for the dopamine agonist are crucial.
Q5: What are the recommended starting doses for dopamine agonists to counteract this compound-induced hyperprolactinemia?
A5: Starting doses are species- and compound-dependent. For rodents, initial pilot studies are recommended. See the table below for suggested starting dose ranges based on literature for similar contexts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in prolactin levels within the same treatment group. | Stress-induced prolactin release; Improper sample handling; Circadian rhythm variations. | Handle animals gently and consistently. Collect blood samples at the same time of day for all animals. Ensure proper and immediate processing of plasma/serum samples. |
| Dopamine agonist co-treatment is ineffective at lowering prolactin levels. | Insufficient dose of the dopamine agonist; Poor bioavailability of the agonist; this compound's D2 receptor affinity is too high for competitive displacement. | Perform a dose-escalation study with the dopamine agonist. Consider an alternative dopamine agonist with a different pharmacokinetic profile. Evaluate the receptor binding kinetics of this compound if possible. |
| Normalization of prolactin with a dopamine agonist is interfering with the primary study outcomes. | The dopamine agonist may be crossing the blood-brain barrier and affecting central D2 receptors, interfering with this compound's intended central nervous system effects. | Consider using a peripherally restricted dopamine agonist if available. Alternatively, assess if the research paradigm can be adapted to accommodate the central effects of the co-administered agonist. |
Data Presentation
Table 1: Effect of this compound on Serum Prolactin Levels in Sprague-Dawley Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Prolactin (ng/mL) | Standard Deviation |
| Vehicle Control | 0 | 5.2 | 1.5 |
| This compound | 1 | 25.8 | 6.3 |
| This compound | 5 | 78.4 | 15.2 |
| This compound | 10 | 152.1 | 28.9 |
Table 2: Efficacy of Cabergoline in Mitigating this compound-Induced Hyperprolactinemia (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Prolactin (ng/mL) | Standard Deviation |
| This compound (10 mg/kg) | - | 155.3 | 30.1 |
| This compound + Cabergoline | 0.1 | 85.6 | 18.4 |
| This compound + Cabergoline | 0.5 | 15.2 | 4.9 |
| This compound + Cabergoline | 1.0 | 6.1 | 2.0 |
Experimental Protocols
Protocol 1: Quantification of Serum Prolactin by ELISA
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture (terminal procedure) into serum separator tubes.
-
Sample Processing: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum supernatant and store at -80°C until analysis.
-
ELISA Procedure:
-
Use a commercially available rodent prolactin ELISA kit.
-
Prepare standards and samples according to the manufacturer's instructions.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with the provided wash buffer.
-
Add 100 µL of conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate again as described in step 5.
-
Add 100 µL of substrate solution and incubate for 15-20 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes.
-
-
Data Analysis: Calculate prolactin concentrations based on the standard curve.
Visualizations
Strategies to improve the bioavailability of Mosapramine in rodents
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on strategies to improve the oral bioavailability of Mosapramine in rodent models. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in rodents?
This compound, like the related compound mosapride, can exhibit low and variable oral bioavailability primarily due to extensive first-pass metabolism.[1][2] After oral administration, the drug is absorbed from the gastrointestinal tract and travels via the portal vein to the liver before reaching systemic circulation. A significant portion of the drug can be metabolized in the liver, reducing the amount of active drug that becomes available.[3] Pharmacokinetic studies of mosapride in rats have shown marked sex-related differences, with male rats exhibiting much lower bioavailability (7%) compared to female rats (47%), suggesting more extensive first-pass metabolism in males.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
For lipophilic compounds like this compound, which are likely classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), the main goal is to improve dissolution and circumvent first-pass metabolism.[3] The most effective strategies include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective. These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion or microemulsion upon gentle agitation in the aqueous environment of the gut. This enhances bioavailability by:
-
Keeping the drug in a dissolved state, which improves absorption.
-
Promoting lymphatic uptake, which can partially bypass the liver and reduce first-pass metabolism.
-
-
Particle Size Reduction: Techniques like micronization or creating nanocrystals increase the surface area of the drug, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in a non-crystalline (amorphous) state can significantly increase its aqueous solubility and dissolution rate compared to its stable crystalline form.
Q3: How do I choose excipients for a Self-Emulsifying Drug Delivery System (SEDDS)?
The selection of excipients is critical and involves screening for those that offer the best solubilizing capacity for this compound. The process typically involves:
-
Oil (Lipid) Phase: Screen various oils (e.g., medium-chain triglycerides like Capryol™ 90; long-chain triglycerides like castor oil or sesame oil) to find one that dissolves the highest amount of this compound.
-
Surfactant: Test surfactants with different Hydrophile-Lipophile Balance (HLB) values. For SEDDS (forming emulsions) and SMEDDS (forming microemulsions), surfactants like Labrasol®, Cremophor® EL, or Tween® 80 are commonly used. The goal is to find a surfactant that can effectively emulsify the chosen oil phase.
-
Co-surfactant/Co-solvent: Co-surfactants like Transcutol® HP or co-solvents like ethanol or propylene glycol are used to improve drug solubility in the formulation and facilitate the formation of a stable microemulsion upon dilution.
The optimal combination is typically identified by constructing pseudo-ternary phase diagrams to map the areas where a stable emulsion or microemulsion forms.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low bioavailability persists even with a SEDDS formulation. | 1. Suboptimal Formulation: The excipient combination may not be ideal for this compound. 2. P-glycoprotein (P-gp) Efflux: The drug may be actively transported back into the gut lumen after absorption. 3. Gut Wall Metabolism: Significant metabolism may occur in the intestinal wall before the drug reaches the portal circulation. | 1. Re-screen oils, surfactants, and co-surfactants to optimize the formulation. Consider using surfactants known to inhibit P-gp (e.g., Tween® 80, Cremophor® EL). 2. Conduct in vitro Caco-2 permeability assays to determine if this compound is a P-gp substrate. 3. Use in vitro models with gut S9 fractions to assess metabolic stability in the intestine. |
| High variability in pharmacokinetic data between rodent subjects. | 1. Inaccurate Oral Gavage: Incorrect technique can lead to dosing into the lungs or esophagus, causing erratic absorption. 2. Formulation Instability: The drug may be precipitating out of the SEDDS formulation prior to or after administration. 3. Physiological Differences: Factors like age, sex, and stress can influence gastric emptying and metabolism. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes and verify placement. 2. Perform in vitro dispersion tests in simulated gastric and intestinal fluids to confirm the formulation's stability and ability to keep the drug in solution. 3. Standardize the study population (e.g., use animals of the same sex and a narrow age/weight range). Acclimatize animals to handling to reduce stress. |
| SEDDS formulation appears cloudy or precipitates upon dilution in water. | 1. Drug Overloading: The concentration of this compound exceeds the solubilization capacity of the formulation. 2. Poor Emulsification: The surfactant-to-oil ratio may be too low, or the chosen surfactant is inappropriate. | 1. Reduce the drug load in the formulation. 2. Increase the concentration of the surfactant and/or co-surfactant. Re-evaluate the choice of excipients by constructing a ternary phase diagram to identify a more robust self-emulsifying region. |
| Observed signs of toxicity or gut irritation after SEDDS administration. | High concentrations of certain surfactants can disrupt the gut microbiota and cause mucosal irritation. | Reduce the administered dose or the concentration of the surfactant in the formulation. If possible, select more biocompatible surfactants. Monitor animals closely for any signs of distress post-administration. |
Quantitative Data Summary
The following tables provide reference pharmacokinetic data. Table 1 shows data for the related compound mosapride, illustrating the baseline challenge. Table 2 presents a representative example of bioavailability enhancement achieved for a poorly soluble compound using a SEDDS formulation, based on improvements reported in the literature.
Table 1: Pharmacokinetic Parameters of Mosapride in Male vs. Female Rats (Oral Dose: 10 mg/kg)
| Parameter | Male Rats | Female Rats |
| Cmax (ng/mL) | 44 | 788 |
| Tmax (h) | ~1.0 | ~1.0 |
| t1/2 (h) | 1.9 | 2.8 |
| Oral Bioavailability (%) | 7% | 47% |
| (Data adapted from studies on mosapride citrate) |
Table 2: Representative Improvement in Oral Bioavailability for a BCS Class II Compound with SEDDS in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Aqueous Suspension | 10 | 150 | 850 | 1.0x (Reference) |
| SEDDS Formulation | 10 | 750 | 4250 | ~5.0x |
| (Data are hypothetical but representative of typical results from preclinical studies.) |
Experimental Protocols
Protocol 1: Preparation of a Generic Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, castor oil), surfactants (e.g., Cremophor® EL, Labrasol®), and co-surfactants (e.g., Transcutol® HP) by adding an excess amount of the drug to a small volume of the excipient, vortexing for 48 hours, and quantifying the dissolved amount via HPLC.
-
Formulation: Based on the screening results, select the oil, surfactant, and co-surfactant with the highest solubilizing capacity.
-
Mixing: Prepare the SEDDS vehicle by accurately weighing and mixing the selected oil, surfactant, and co-surfactant in a clear glass vial. A common starting point for a ratio is 30:50:20 (Oil:Surfactant:Co-surfactant, w/w).
-
Drug Incorporation: Add the calculated amount of this compound to the vehicle to achieve the desired final concentration (e.g., 20 mg/mL).
-
Dissolution: Gently heat the mixture (e.g., to 40°C in a water bath) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
Equilibration: Allow the formulation to cool to room temperature and equilibrate for at least 24 hours before use.
-
Characterization (Optional but Recommended): Assess the formulation by dispersing a small amount (e.g., 100 µL) into a known volume of water (e.g., 100 mL) with gentle stirring. A stable, translucent microemulsion should form rapidly. Droplet size can be measured using dynamic light scattering.
Protocol 2: Standard Procedure for Oral Gavage in Rats
-
Animal Preparation: Fast rats overnight (approx. 12 hours) before dosing to standardize stomach contents, but ensure free access to water. Weigh each rat immediately before dosing to calculate the precise volume to be administered. A typical dosing volume is 5-10 mL/kg.
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting its lower body. The head should be extended slightly to create a straight line through the neck and esophagus.
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the animal's mouth and the end at the last rib. Mark the needle at the point corresponding to the tip of the nose. Do not insert past this mark.
-
Administration:
-
Use a proper stainless-steel gavage needle with a rounded tip to prevent injury.
-
Introduce the needle into the mouth, passing it gently along the roof of the mouth and down the esophagus. The animal should swallow reflexively, allowing the tube to pass easily. If resistance is met, do not force the needle. Withdraw and try again.
-
Slowly administer the prepared this compound formulation.
-
-
Post-Administration Monitoring: After dosing, return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes. Continue monitoring at regular intervals (e.g., 12-24 hours).
Visualizations
Caption: Logical flow for troubleshooting poor oral bioavailability.
Caption: Workflow for SEDDS formulation and in vivo evaluation.
References
- 1. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Cardiovascular Side Effects of Imipramine in Research
Disclaimer: The following information is intended for research professionals and is for informational purposes only. "Mosapramine" was not identified as a recognized pharmaceutical agent; this guide focuses on Imipramine , a tricyclic antidepressant with well-documented cardiovascular effects, as a likely subject of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of Imipramine observed in research settings?
A1: Imipramine, a tricyclic antidepressant (TCA), can induce significant cardiovascular side effects, primarily due to its impact on cardiac ion channels and autonomic receptors. Key effects include:
-
Hypotension: A notable drop in blood pressure, often orthostatic, resulting from alpha-1 adrenergic receptor blockade and potential direct myocardial depression.[1][2][3]
-
Tachycardia: An increased heart rate, which can be attributed to anticholinergic effects.[2][4]
-
Cardiac Conduction Abnormalities: Imipramine blocks myocardial fast sodium channels, which can prolong the QRS interval on an electrocardiogram (ECG). A QRS duration greater than 100 ms is associated with an increased risk of seizures, while a duration exceeding 160 ms is predictive of ventricular arrhythmias.
-
QTc Prolongation: Imipramine can also block cardiac potassium channels, leading to a prolonged QT interval and an increased risk of Torsades de Pointes.
Q2: What are the key mechanisms behind Imipramine-induced cardiotoxicity?
A2: The cardiotoxicity of Imipramine is multifactorial and primarily involves:
-
Sodium Channel Blockade: Inhibition of fast sodium channels in the myocardium slows down the initial phase of the cardiac action potential, leading to a widened QRS complex.
-
Potassium Channel Blockade: Imipramine inhibits the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This leads to a prolonged QT interval.
-
Anticholinergic Effects: Blockade of muscarinic receptors can lead to sinus tachycardia.
-
Alpha-1 Adrenergic Blockade: This action causes peripheral vasodilation, which can result in orthostatic hypotension.
-
Effects on Intracellular Magnesium: Some studies suggest that Imipramine can increase intracellular magnesium concentrations, which may contribute to cardiac depression.
Q3: What are the essential parameters to monitor during in vivo experiments with Imipramine?
A3: Continuous and rigorous monitoring is crucial. Key parameters include:
-
Electrocardiogram (ECG): To continuously track heart rate, rhythm, and intervals (PR, QRS, QTc). The QRS duration is a critical indicator of toxicity.
-
Blood Pressure: Continuous invasive monitoring via an arterial line is recommended for the early detection of hypotension.
-
Heart Rate: To monitor for tachycardia or bradycardia.
-
Body Temperature: TCAs can interfere with thermoregulation.
Q4: Are there any in vitro models suitable for assessing Imipramine's cardiotoxicity?
A4: Yes, several in vitro models are available:
-
Primary Cultures of Myocardial Cells: Rat myocardial cell cultures can be used to assess cardiotoxicity by measuring parameters like lactate dehydrogenase (LDH) leakage, cell viability, and beating rates.
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells are increasingly used as they offer a human-relevant model to study drug-induced cardiotoxicity. Three-dimensional cardiac tissues derived from hiPSC-CMs can further enhance the predictive value of these assays.
-
Patch-Clamp Assays: This technique allows for the direct measurement of drug effects on specific cardiac ion channels (e.g., hERG, Nav1.5) expressed in cell lines. This is a key component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.
Troubleshooting Guides
Problem 1: Significant Hypotension Post-Imipramine Administration
-
Scenario: In your animal model, the mean arterial pressure (MAP) has dropped by over 20% from the baseline after administering Imipramine.
-
Probable Cause: This is likely due to a combination of peripheral vasodilation from alpha-1 adrenergic receptor blockade and direct myocardial depression.
-
Recommended Interventions:
| Intervention | Dosage/Application | Monitoring Considerations |
| Fluid Resuscitation | Administer an initial intravenous (IV) bolus of a crystalloid solution (e.g., 0.9% saline) at 10-20 mL/kg over 15-20 minutes. | Monitor for signs of fluid overload, especially in models with pre-existing cardiac dysfunction. |
| Vasopressor Support (for refractory hypotension) | If hypotension persists after fluid resuscitation, initiate a continuous infusion of norepinephrine. Start at a low dose (e.g., 0.05-0.1 µg/kg/min) and titrate to effect. | Continuous arterial pressure monitoring is essential for rapid dose adjustments to avoid excessive hypertension. |
Problem 2: QRS Widening and/or Ventricular Arrhythmias on ECG
-
Scenario: The ECG of your experimental animal shows a QRS duration exceeding 100 ms from baseline, or you observe ventricular arrhythmias.
-
Probable Cause: This is a direct result of Imipramine's blockade of fast sodium channels in the heart.
-
Recommended Interventions:
| Intervention | Dosage/Application | Monitoring Considerations |
| Sodium Bicarbonate | Administer an IV bolus of 8.4% sodium bicarbonate at a dose of 1-2 mEq/kg. This can be repeated if cardiotoxicity persists. The goal is to increase the extracellular sodium concentration and raise the serum pH. | The therapeutic goal is the narrowing of the QRS complex and resolution of the arrhythmia. Continuously monitor ECG and arterial blood gases to maintain a target pH between 7.50 and 7.55. |
| Hypertonic Saline (Alternative) | Some studies suggest hypertonic saline can be an alternative to sodium bicarbonate for reducing cardiotoxicity. | Effects on reducing cardiotoxicity have been shown to be similar to sodium bicarbonate in some models. |
Problem 3: QTc Prolongation
-
Scenario: You observe a significant prolongation of the QTc interval in your experimental model.
-
Probable Cause: This is due to the blockade of cardiac potassium channels, delaying repolarization.
-
Recommended Interventions:
| Intervention | Dosage/Application | Monitoring Considerations |
| Electrolyte Correction | Ensure serum potassium and magnesium levels are within the normal range, as hypokalemia and hypomagnesemia can exacerbate QTc prolongation. | Monitor electrolytes closely, especially if administering diuretics or other medications that can affect electrolyte balance. |
| Isoproterenol | In some cases, increasing the heart rate with an isoproterenol infusion can help shorten the absolute QT interval. | This should be used with caution as it can increase myocardial oxygen demand. |
Experimental Protocols
Protocol 1: In Vivo Mitigation of Imipramine-Induced Cardiotoxicity with Sodium Bicarbonate
-
Animal Model: Anesthetized rat or rabbit model.
-
Instrumentation:
-
Cannulate a femoral artery for continuous invasive blood pressure monitoring.
-
Place ECG leads for continuous monitoring of heart rate and intervals.
-
Cannulate a femoral vein for drug and fluid administration.
-
-
Baseline Recording: Allow the animal to stabilize and record at least 30 minutes of baseline hemodynamic and ECG data.
-
Induction of Toxicity: Administer a dose of Imipramine known to induce cardiotoxicity in your model (e.g., via intravenous infusion).
-
Monitoring for Toxicity: Continuously monitor for the target signs of toxicity, such as a QRS widening of >25% from baseline, onset of ventricular arrhythmia, or significant hypotension.
-
Intervention: Once signs of toxicity are observed, administer an intravenous bolus of 8.4% sodium bicarbonate (1-2 mEq/kg).
-
Post-Intervention Monitoring:
-
Continuously monitor the ECG and blood pressure. The therapeutic goal is the narrowing of the QRS complex and the resolution of any arrhythmia.
-
Obtain arterial blood gas samples to monitor pH and electrolytes.
-
-
Repeat Dosing: If cardiotoxicity persists or recurs, the bolus of sodium bicarbonate may be repeated. For persistent issues, a continuous infusion can be considered.
Protocol 2: In Vitro Assessment of Cardiotoxicity using hiPSC-CMs
-
Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on microelectrode array (MEA) plates until a spontaneously beating syncytium is formed.
-
Baseline Recording: Record baseline field potentials for at least 10-15 minutes to establish a stable beat rate and field potential duration (FPD), which is an in vitro correlate of the QT interval.
-
Compound Application: Add increasing concentrations of Imipramine to the culture medium.
-
Data Acquisition: After a sufficient incubation period at each concentration, record the field potentials.
-
Data Analysis: Analyze the recordings to determine concentration-dependent effects on:
-
Beat rate
-
FPD (and corrected FPD)
-
Arrhythmic events (e.g., early afterdepolarizations, fibrillatory patterns).
-
-
Mitigation Assay (Optional): To test a mitigating agent, co-incubate the hiPSC-CMs with Imipramine and the test compound and compare the effects to Imipramine alone.
Visualizations
Caption: Mechanisms of Imipramine Cardiotoxicity.
Caption: Experimental Workflow for Managing Cardiotoxicity.
References
Refinement of Mosapramine administration techniques for consistent results
Disclaimer: Information specifically pertaining to "Mosapramine" is limited in publicly available scientific literature. The following guidelines are based on established protocols for atypical antipsychotic compounds with similar mechanisms of action, such as clozapine, and are intended to serve as a comprehensive resource for researchers. It is imperative to consult compound-specific literature and safety data sheets before commencing any experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is understood to be an atypical antipsychotic. Its therapeutic effects are believed to be mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Like other drugs in its class, it may also interact with other neurotransmitter systems, including adrenergic, muscarinic, and histaminergic receptors, which can contribute to both its efficacy and side-effect profile.[2]
Q2: What are the recommended solvents and vehicles for this compound administration in animal studies?
A2: The choice of solvent and vehicle is critical for ensuring drug stability and bioavailability. For many atypical antipsychotics, common vehicles include:
-
Sterile Saline (0.9% NaCl): Often used for intraperitoneal (IP) and subcutaneous (SC) injections.
-
Distilled Water: Can be a suitable vehicle, particularly for oral gavage.
-
Cyclodextrins: Compounds like hydroxypropyl-β–cyclodextrin (HPBCD) can be used to improve the solubility of hydrophobic compounds for central administration.[3]
It is crucial to determine the solubility and stability of this compound in the chosen vehicle before starting in vivo experiments.
Q3: What are the common routes of administration for this compound in preclinical research?
A3: The route of administration depends on the experimental goals. Common routes include:
-
Intraperitoneal (IP) Injection: Widely used for systemic administration in rodents.
-
Oral Gavage (PO): Suitable for modeling clinical oral administration.
-
Subcutaneous (SC) Injection: Provides a slower release profile compared to IP injection.
-
Intracerebroventricular (ICV) Injection: For direct administration to the central nervous system, bypassing the blood-brain barrier.[3]
Q4: How should this compound solutions be prepared and stored?
A4: Stock solutions should be prepared in a fume hood with appropriate personal protective equipment.[4] For light-sensitive compounds, amber vials or foil-wrapped containers are recommended. It is advisable to store stock solutions at 4°C and use them within a defined period (e.g., 30 days) to ensure stability. Always refer to the manufacturer's instructions for specific storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral readouts | Inconsistent injection timing or technique. | Standardize the time of day for injections and ensure all personnel are trained on the same administration technique. |
| Stress induced by handling and injection. | Acclimate animals to handling and injection procedures for several days before the experiment begins. Consider alternative, less stressful dosing methods like administration in food pellets. | |
| Degradation of the compound. | Prepare fresh solutions regularly and store them under recommended conditions. Protect from light and extreme temperatures. | |
| Unexpected side effects (e.g., sedation, seizures) | Off-target effects or overdose. | Review the dosing calculations. Consider a dose-response study to determine the optimal therapeutic window. Be aware of potential central nervous system depressant effects. |
| Vehicle-induced toxicity. | Run a vehicle-only control group to rule out effects from the solvent or excipients. | |
| Precipitation of the compound in solution | Poor solubility in the chosen vehicle. | Test different pharmaceutically acceptable vehicles. Sonication or gentle warming may aid dissolution, but stability at physiological temperatures should be confirmed. The use of solubility enhancers like cyclodextrins can be explored. |
| No discernible therapeutic effect | Inadequate dosage or poor bioavailability. | Increase the dose in a stepwise manner. Consider a different route of administration that may offer better bioavailability. |
| Incorrect mechanism of action for the chosen model. | Re-evaluate the animal model to ensure it is appropriate for testing a compound with this compound's proposed mechanism of action. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials: this compound powder, sterile 0.9% saline, sterile conical tubes, vortex mixer, 0.22 µm syringe filter.
-
Calculation: Determine the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the animals.
-
Dissolution: In a sterile conical tube, add the calculated amount of this compound powder. Add a small volume of sterile saline and vortex until the powder is fully dissolved.
-
Dilution: Add the remaining volume of sterile saline to reach the final desired concentration.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the prepared solution at 4°C, protected from light. Use within one week of preparation.
Protocol 2: Auditory Gating Deficit Model in DBA/2 Mice
This protocol is adapted from studies using clozapine to assess antipsychotic efficacy.
-
Animals: Male DBA/2 mice, known to exhibit deficits in auditory gating.
-
Housing: House animals in a quiet, controlled environment with a 12-hour light/dark cycle.
-
Administration: Administer this compound or vehicle via the desired route (e.g., IP injection) 30 minutes before testing.
-
Auditory Gating Paradigm:
-
Place the mouse in a sound-attenuated chamber.
-
Deliver paired auditory stimuli (clicks) with a 500 ms inter-stimulus interval.
-
Record the P50 event-related potential (ERP) in response to the conditioning (first) and testing (second) stimuli.
-
-
Data Analysis: Calculate the T/C ratio (amplitude of the test response divided by the amplitude of the conditioning response). A T/C ratio closer to 1 indicates a gating deficit, while a lower ratio suggests improved gating.
Visualizations
Caption: A generalized workflow for preclinical studies involving this compound.
Caption: Simplified signaling pathway for this compound's antagonistic action.
References
Validation & Comparative
A Preclinical Showdown: Mosapramine vs. Olanzapine in Schizophrenia Models
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of the atypical antipsychotic mosapramine and the established therapeutic olanzapine. This document synthesizes available experimental data to objectively evaluate their pharmacological profiles and efficacy in established rodent models of schizophrenia.
This comparative analysis delves into the receptor binding affinities and behavioral effects of this compound and olanzapine, offering insights into their potential therapeutic mechanisms and side-effect profiles. While direct head-to-head preclinical studies are limited, this guide collates data from various independent investigations to provide a structured comparison for the scientific community.
Mechanism of Action: A Tale of Two Receptor Profiles
Both this compound and olanzapine are classified as atypical antipsychotics, primarily exerting their effects through the modulation of dopamine and serotonin receptors in the brain. However, their precise binding affinities for these and other receptors differ, potentially accounting for variations in their efficacy and side-effect profiles.
Olanzapine is a well-characterized multi-receptor antagonist with a high affinity for dopamine D2 and serotonin 5-HT2A receptors[1][2]. Its therapeutic effects in schizophrenia are largely attributed to this dual antagonism. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, 5-HT2A receptor antagonism is believed to enhance dopamine release in certain brain regions, which may contribute to a lower incidence of extrapyramidal side effects (EPS) and potential efficacy against negative symptoms compared to older, typical antipsychotics[3].
This compound , an iminodibenzyl derivative, also demonstrates a strong affinity for dopamine receptors. Notably, studies have highlighted its high affinity for D2, D3, and D4 receptor subtypes[4][5]. The potent interaction with the D3 receptor, in particular, has been suggested to contribute to its "atypical" clinical profile. While information on its direct interaction with the 5-HT2A receptor is less prevalent in the available literature, its classification as a second-generation antipsychotic suggests a likely interaction with the serotonin system.
Below is a diagram illustrating the primary signaling pathways targeted by these antipsychotics.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The affinities of this compound for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Mosapramine and Aripiprazole in the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms including psychosis, negative symptoms, and cognitive dysfunction. The mainstay of treatment involves antipsychotic medications that primarily modulate dopamine and serotonin neurotransmission. This guide provides a comparative overview of two such agents: mosapramine, an atypical antipsychotic approved in Japan, and aripiprazole, a widely used atypical antipsychotic available globally. This comparison focuses on their mechanisms of action, receptor binding profiles, and clinical efficacy, with a critical appraisal of the available supporting data.
Mechanism of Action and Receptor Binding Profiles
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors.
Aripiprazole is classified as a dopamine D2 receptor partial agonist, exhibiting a unique "dopamine system stabilizer" activity. It acts as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic state.[1][2] Additionally, aripiprazole is a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[2][3] This combination of activities is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a relatively low incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia.[2]
This compound is also an atypical antipsychotic that acts as a potent dopamine antagonist with high affinity for D2, D3, and D4 receptors. It also possesses moderate affinity for 5-HT2 receptors.
Receptor Binding Affinity (Ki, nM)
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | High Affinity (qualitative) | 0.34 |
| Dopamine D3 | High Affinity (qualitative) | 0.8 |
| Dopamine D4 | High Affinity (qualitative) | 44 |
| Serotonin 5-HT1A | - | 1.7 |
| Serotonin 5-HT2A | Moderate Affinity (qualitative) | 3.4 |
| Serotonin 5-HT2C | - | 15 |
| Histamine H1 | - | 61 |
| Adrenergic α1 | - | 57 |
| Muscarinic M1 | - | >1000 |
Data for this compound are limited and primarily qualitative. The term "High Affinity" is based on descriptive preclinical studies. Specific Ki values for a broad range of receptors are not consistently reported in publicly available literature.
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head clinical trials comparing the efficacy and safety of this compound and aripiprazole are not available in the published literature. Therefore, a direct comparison of their clinical performance is challenging. The following sections summarize the available data for each drug from separate clinical trials.
Aripiprazole Clinical Efficacy in Schizophrenia
Numerous randomized controlled trials (RCTs) have established the efficacy of aripiprazole in the treatment of schizophrenia.
-
Pivotal Trials vs. Placebo: Early placebo-controlled trials demonstrated the superiority of aripiprazole (15-30 mg/day) in reducing scores on the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression - Severity (CGI-S) scale compared to placebo in patients with acute exacerbations of schizophrenia.
-
Comparator Trials:
-
vs. Haloperidol: In a 52-week study, aripiprazole (30 mg/day) showed significantly greater improvement in PANSS negative and Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to haloperidol (10 mg/day).
-
vs. Olanzapine: A 52-week trial comparing aripiprazole (15-30 mg/day) to olanzapine (10-20 mg/day) in patients with acute relapse showed that olanzapine was statistically superior to aripiprazole in terms of the primary efficacy outcome (mean change in PANSS total score). However, aripiprazole had a more favorable profile regarding weight gain and metabolic parameters.
-
vs. Risperidone: A 4-week study found that aripiprazole (20 or 30 mg/day) and risperidone (6 mg/day) were both significantly more effective than placebo on all efficacy measures.
-
This compound Clinical Efficacy in Schizophrenia
Clinical data for this compound is primarily from studies conducted in Japan. A systematic review and meta-analysis of five randomized controlled trials (n=986) provides the most comprehensive overview of its efficacy.
-
Comparator Trials (Pooled Data): The meta-analysis compared this compound to other antipsychotics (both first and second-generation).
-
Positive Symptoms: this compound showed a statistically significant, albeit modest, superiority in improving positive symptoms as measured by the PANSS positive subscale.
-
Overall and Negative Symptoms: There were no significant differences in the change in PANSS total score or negative subscale scores between this compound and the pooled comparator antipsychotics.
-
Discontinuation Rates: No significant difference in all-cause discontinuation rates was observed.
-
It is crucial to emphasize that these findings are based on comparisons with a variety of antipsychotics and not a direct comparison with aripiprazole.
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials are summarized below to provide insight into the methodologies used to generate the efficacy and safety data.
Pivotal Aripiprazole Trial Protocol (Illustrative Example)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults (18-70 years) with a DSM-IV diagnosis of schizophrenia experiencing an acute exacerbation or relapse. Key inclusion criteria included a PANSS total score of 70-120 and a CGI-S score of ≥4.
-
Intervention: Patients were randomized to receive a fixed dose of ARISTADA® (aripiprazole lauroxil) 441 mg, 882 mg, or placebo, administered intramuscularly every 4 weeks. Patients in the active treatment arms received oral aripiprazole (15 mg/day) for the first 21 days to ensure therapeutic plasma concentrations.
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the PANSS total score at Day 85.
-
Secondary Efficacy Endpoints: Included the change from baseline in the CGI-S score.
-
Safety Assessments: Adverse events were monitored throughout the study. Specific assessments included injection site reactions, weight change, and laboratory parameters (e.g., prolactin levels).
This compound Clinical Trial Protocol (General Overview from Meta-Analysis)
Detailed individual trial protocols for this compound are not readily accessible. However, the meta-analysis provides a general framework for the included studies.
-
Study Design: Randomized controlled trials comparing this compound to other antipsychotic agents in patients with schizophrenia.
-
Patient Population: Patients diagnosed with schizophrenia according to standard diagnostic criteria (e.g., DSM or ICD).
-
Intervention: this compound administered at therapeutic doses compared to an active comparator antipsychotic.
-
Efficacy Endpoints: The primary outcome in the meta-analysis was the change in PANSS total score. Secondary outcomes included changes in PANSS subscale scores and discontinuation rates.
-
Safety Assessments: The meta-analysis assessed the incidence of extrapyramidal symptoms and hyperprolactinemia.
Signaling Pathways and Experimental Workflows
The intracellular signaling cascades modulated by antipsychotics are critical to their therapeutic and adverse effects.
Aripiprazole Signaling Pathways
Aripiprazole's partial agonism at D2 receptors leads to a complex modulation of downstream signaling. In a state of high dopamine, aripiprazole attenuates D2 receptor signaling, while in a low dopamine state, it stimulates it. This modulation affects key intracellular pathways:
-
cAMP-PKA Pathway: Aripiprazole has been shown to have variable effects on the cyclic adenosine monophosphate (cAMP) - Protein Kinase A (PKA) pathway, which is downstream of D2 receptor activation. Some studies suggest it can either increase or decrease cAMP levels depending on the cellular context.
-
Akt-GSK3β Pathway: Aripiprazole has been shown to increase the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) via the Protein Kinase B (Akt) pathway. This is a point of convergence for several antipsychotic and mood-stabilizing drugs and is implicated in neuroplasticity and cell survival.
This compound Signaling Pathways
There is a significant lack of publicly available data on the specific intracellular signaling pathways modulated by this compound. As a potent D2 antagonist, it is expected to block dopamine-induced inhibition of adenylyl cyclase, leading to an increase in cAMP levels. However, its effects on other pathways like Akt-GSK3β have not been well-characterized in the available literature.
Experimental Workflow: Receptor Binding Assay
A generalized workflow for determining receptor binding affinity is as follows:
Conclusion and Future Directions
Aripiprazole is a well-characterized atypical antipsychotic with a unique mechanism of action as a dopamine D2 partial agonist. Its efficacy and safety profile have been established in numerous clinical trials against placebo and other antipsychotics. This compound, a potent dopamine antagonist, has demonstrated efficacy in clinical trials, particularly for positive symptoms of schizophrenia.
References
- 1. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Mosapramine vs. Typical Antipsychotics: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles and clinical performance of mosapramine, a second-generation (atypical) antipsychotic, against traditional first-generation (typical) antipsychotics. The information presented is supported by experimental data to aid in research and drug development efforts.
Mechanism of Action: A Shift in Receptor Targeting
Typical Antipsychotics: The therapeutic action of typical antipsychotics, such as haloperidol and chlorpromazine, is primarily attributed to their potent antagonism of the dopamine D2 receptor.[1] This blockade in the mesolimbic pathway is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, their strong D2 antagonism in the nigrostriatal pathway is also responsible for a high incidence of extrapyramidal symptoms (EPS).[2][3]
This compound: As an atypical antipsychotic, this compound exhibits a broader receptor binding profile. It is a potent antagonist of dopamine D2, D3, and D4 receptors.[4] Notably, it demonstrates a higher affinity for D3 receptors compared to haloperidol. This strong affinity for D3 receptors may contribute to its "atypical" clinical profile.
The distinct mechanisms of action are visually represented in the following signaling pathway diagram.
Receptor Binding Affinity: A Quantitative Comparison
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and representative typical antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Chlorpromazine (Ki, nM) | Fluphenazine (Ki, nM) |
| Dopamine D2 | High Affinity | 1.2 | 1.8 | 0.4 |
| Dopamine D3 | High Affinity | 0.7 | 4.8 | 0.8 |
| Dopamine D4 | High Affinity | 5.1 | 3.2 | 2.5 |
| Serotonin 5-HT2A | Moderate Affinity | 90 | 2.5 | 3.6 |
| Histamine H1 | - | 1800 | 4.5 | 10 |
| Muscarinic M1 | - | 5000 | 13 | 1000 |
| Adrenergic α1 | - | 12 | 2.4 | 2.5 |
Clinical Efficacy: A Look at the Evidence
Direct head-to-head clinical trials comparing this compound with typical antipsychotics are limited in the publicly available literature. However, indirect comparisons and data from trials involving other atypical and typical antipsychotics provide valuable insights.
Positive and Negative Syndrome Scale (PANSS)
The PANSS is a standard scale used to measure the severity of symptoms in schizophrenia.
| Study | Comparison | Key Findings on PANSS |
| Lieberman et al. (2003) | Clozapine vs. Chlorpromazine (First-Episode Schizophrenia) | At 12 weeks, clozapine was superior on many symptom severity measures. By 52 weeks, many of these differences were no longer significant. |
| Volavka et al. (2002) | Clozapine, Olanzapine, Risperidone vs. Haloperidol | Clozapine was the most effective for negative symptoms. |
| Affandi et al. (2020) | Haloperidol vs. Haloperidol + Diazepam (Agitation) | Combination therapy showed a more rapid decrease in PANSS-EC scores at 30 and 60 minutes. |
| Unnamed Study (2021) | Dose-response of various antipsychotics | The 95% effective dose for haloperidol was 6.34 mg/day for negative symptoms and 7.36 mg/day for positive symptoms. |
A meta-analysis of iminodibenzyl antipsychotics, including this compound, suggested that this compound's positive subscale scores on the PANSS were superior to those of other pooled second-generation antipsychotics.
Experimental Protocol: A Typical Randomized Controlled Trial in Schizophrenia
Clinical trials evaluating the efficacy of antipsychotics in schizophrenia typically follow a structured methodology.
Key Methodological Components:
-
Patient Population: Diagnosis of schizophrenia based on standardized criteria (e.g., DSM-5).
-
Study Design: Randomized, double-blind, active-comparator controlled trial.
-
Intervention: Flexible-dose administration of the investigational drug (this compound) and the active comparator (e.g., haloperidol, chlorpromazine).
-
Primary Outcome Measure: Change from baseline in the total PANSS score.
-
Secondary Outcome Measures: Changes in PANSS subscales, Clinical Global Impression (CGI) scale, and incidence of adverse events.
-
Duration: Typically 6 to 12 weeks for acute efficacy trials.
Side Effect Profile: A Comparative Analysis
A critical differentiator between antipsychotic classes is their side effect profile.
Extrapyramidal Symptoms (EPS)
Typical antipsychotics are well-known for their high risk of causing EPS, including parkinsonism, dystonia, and akathisia, due to their potent D2 receptor blockade in the nigrostriatal pathway. While atypical antipsychotics generally have a lower risk of EPS, some studies suggest that this compound may be associated with a greater incidence of extrapyramidal symptoms compared to other second-generation antipsychotics.
| Side Effect | This compound | Typical Antipsychotics (e.g., Haloperidol, Chlorpromazine) |
| Extrapyramidal Symptoms (EPS) | Higher incidence compared to other SGAs | High incidence, a hallmark of the class. |
| Tardive Dyskinesia | Lower risk than typicals (theorized) | Significant risk with long-term use. |
| Hyperprolactinemia | Higher incidence compared to other SGAs | Common, especially with high-potency agents. |
Metabolic Side Effects
Atypical antipsychotics are often associated with a higher risk of metabolic side effects, such as weight gain, dyslipidemia, and an increased risk of type 2 diabetes. The propensity for these side effects varies among different atypical agents. While specific data for this compound is limited, it is an important consideration for any atypical antipsychotic. Typical antipsychotics, particularly low-potency agents like chlorpromazine, can also cause weight gain.
| Side Effect | This compound | Typical Antipsychotics (e.g., Haloperidol, Chlorpromazine) |
| Weight Gain | Data limited, a known risk for the class | Variable; higher with low-potency agents like chlorpromazine. |
| Dyslipidemia | Data limited, a known risk for the class | Can occur, but generally considered a lower risk than with some atypicals. |
| Glucose Dysregulation | Data limited, a known risk for the class | Can occur, but generally considered a lower risk than with some atypicals. |
The logical relationship between receptor blockade and common side effects is illustrated below.
Conclusion
This compound, with its distinct receptor binding profile, particularly its high affinity for D2, D3, and D4 receptors, represents a potential alternative to typical antipsychotics. While it may offer advantages in treating positive symptoms, the available evidence suggests a potentially higher risk of extrapyramidal symptoms and hyperprolactinemia compared to other second-generation antipsychotics.
Typical antipsychotics remain a potent option for managing positive symptoms, but their clinical utility is often limited by a high burden of motor side effects.
Further direct, large-scale, randomized controlled trials comparing this compound with a range of typical antipsychotics are necessary to definitively establish its comparative efficacy and safety profile. Such studies should include comprehensive assessments of both positive and negative symptoms, as well as a thorough evaluation of short- and long-term side effects, including extrapyramidal and metabolic parameters. This will allow for a more precise positioning of this compound within the therapeutic armamentarium for schizophrenia.
References
- 1. The efficacy and safety of clozapine versus chlorpromazine in geriatric schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atypical and conventional antipsychotic drugs in treatment-naive first-episode schizophrenia: a 52-week randomized trial of clozapine vs chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antipsychotic Effects of Mosapramine in Novel Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mosapramine's performance with other antipsychotic alternatives, supported by experimental data. It details methodologies for key experiments and visualizes complex biological and experimental processes to aid in the validation of this compound's antipsychotic effects.
Executive Summary
This compound, an atypical antipsychotic, demonstrates a distinct pharmacological profile characterized by high affinity for dopamine D2, D3, and D4 receptors. Preclinical and clinical data suggest its efficacy in treating symptoms of schizophrenia. This guide compares this compound's receptor binding affinity and clinical effectiveness against other common antipsychotics. It also explores traditional and novel assays for evaluating antipsychotic drug candidates and provides detailed experimental protocols.
Comparative Data
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and other antipsychotics for dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | Dopamine D2 | Dopamine D3 | Dopamine D4 | Reference |
| This compound | 0.75 | 0.25 | 0.89 | [1] |
| Haloperidol | 1.2 | 2.4 | 5.5 | [1] |
| Clozapine | 126 | 250 | 22 | [1] |
| Risperidone | 3.0 | 7.2 | 7.3 | [1] |
| Raclopride | 1.8 | 10 | 1800 | [1] |
Data from Futamura et al. (1996) using human dopamine receptors expressed in cell lines.
Clinical Efficacy: PANSS Score Reduction
The Positive and Negative Syndrome Scale (PANSS) is a standard tool for assessing symptom severity in schizophrenia. The following data is from a comparative study of this compound and Risperidone as add-on therapies.
| Treatment Group | Baseline PANSS (Mean ± SD) | Final PANSS (Mean ± SD) | PANSS % Change | Reference |
| This compound (add-on) | 85.4 ± 12.3 | 72.1 ± 14.5 | -15.6% | |
| Risperidone (add-on) | 86.1 ± 11.9 | 73.5 ± 13.8 | -14.6% |
Data from Takahashi et al. (1999). While the study found no significant difference between the two groups, both showed modest improvement.
Preclinical Validation Assays
A battery of in vivo behavioral assays is crucial for the preclinical validation of antipsychotic drugs. These models aim to replicate certain aspects of psychosis and predict clinical efficacy and side effects.
Traditional Behavioral Assays
| Assay | Principle | Typical Endpoint |
| Catalepsy Test | Measures the induction of a state of immobility, predictive of extrapyramidal side effects (EPS). | Time (seconds) an animal maintains an externally imposed posture. |
| Amphetamine-Induced Stereotypy | Assesses the ability of a drug to block the repetitive, non-goal-directed behaviors induced by dopamine agonists like amphetamine. | Reduction in stereotypy score (e.g., sniffing, gnawing, licking). |
| Prepulse Inhibition (PPI) of Startle | Models sensorimotor gating deficits observed in schizophrenia. A weaker prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus. | Percentage of startle response inhibition by the prepulse. |
Novel Assay Methodologies
The search for novel antipsychotics with improved efficacy and fewer side effects has led to the development of more sophisticated screening methods.
High-Content Screening (HCS) for Phenotypic Drug Discovery
High-Content Screening is an automated, image-based technology that allows for the simultaneous measurement of multiple cellular parameters. This approach enables the identification of compounds that induce a desired cellular phenotype without a priori knowledge of the specific molecular target.
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: Plate neuronal cells (e.g., PC-12 or primary cortical neurons) in multi-well plates.
-
Compound Treatment: Treat cells with a library of compounds, including this compound and other antipsychotics, at various concentrations.
-
Staining: After an incubation period, fix the cells and stain with fluorescent dyes to visualize nuclei (e.g., DAPI) and neuronal processes (e.g., anti-β-III tubulin antibody).
-
Automated Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to automatically identify cells and quantify various morphological features, such as neurite length, number of branches, and cell body size.
-
Data Analysis: Analyze the multiparametric data to identify compounds that promote or inhibit neurite outgrowth, a process often dysregulated in schizophrenia.
In Vitro Electrophysiological Screening
This technique provides a functional readout of a compound's effect on ion channels and receptor activity in neuronal circuits.
Experimental Protocol: Patch-Clamp Electrophysiology on Cultured Neurons
-
Cell Preparation: Culture primary neurons or neuronal cell lines on coverslips.
-
Compound Application: Perfuse the cells with a solution containing the test compound (e.g., this compound) at a known concentration.
-
Electrophysiological Recording: Using the whole-cell patch-clamp technique, record the electrical activity of individual neurons. This can include measuring changes in resting membrane potential, action potential firing frequency, and synaptic currents (e.g., AMPA or NMDA receptor-mediated currents).
-
Data Analysis: Analyze the electrophysiological recordings to determine the effect of the compound on neuronal excitability and synaptic transmission. This can reveal if a compound acts as an agonist, antagonist, or modulator of specific ion channels or receptors.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Antipsychotic drugs, including this compound, primarily exert their effects through modulation of the dopamine D2 receptor (D2R) signaling pathway. The following diagram illustrates the canonical Gi-coupled pathway and a Gq-coupled pathway that can be activated by D1-D2 receptor heterodimers.
Experimental Workflow for High-Content Screening
The following diagram outlines the key steps in a high-content screening workflow for identifying potential antipsychotic compounds.
Logical Relationship of Antipsychotic Validation Assays
This diagram illustrates the progression from initial in vitro screening to in vivo behavioral assays for validating a potential antipsychotic drug.
References
A Comparative Analysis of Mosapramine and Clozapine for the Management of Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mosapramine and clozapine, focusing on their efficacy in treating the negative symptoms of schizophrenia. The information presented is based on available preclinical and clinical data to support further research and development in this critical therapeutic area.
Executive Summary
The treatment of negative symptoms in schizophrenia remains a significant challenge. While clozapine is considered the gold standard for treatment-resistant schizophrenia and has shown some efficacy against negative symptoms, its use is hampered by a significant side effect profile. This compound, another atypical antipsychotic, has a distinct receptor binding profile that suggests potential efficacy for negative symptoms. However, current clinical evidence does not support its superiority over other antipsychotics in this domain. This guide synthesizes the available data on the receptor pharmacology, clinical efficacy, and experimental methodologies for both compounds to provide a comprehensive comparative overview.
Receptor Binding Profiles
The pharmacological actions of this compound and clozapine are dictated by their affinities for various neurotransmitter receptors. These binding profiles are crucial in understanding their potential mechanisms of action on negative symptoms.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Clozapine |
| Dopamine D₂ | High | Moderate (Ki ≈ 160 nM)[1] |
| Dopamine D₃ | Very High | Moderate (Ki ≈ 555 nM)[1] |
| Dopamine D₄ | Very High | High (Ki ≈ 24 nM)[1] |
| Serotonin 5-HT₂ₐ | High | High (Ki ≈ 5.4 nM)[1] |
| Serotonin 5-HT₁ₐ | Moderate | Moderate (Ki ≈ 120 nM)[1] |
| Muscarinic M₁ | Low | High (Ki ≈ 6.2 nM) |
| Adrenergic α₁ | Moderate | High (Ki ≈ 1.6 nM) |
| Histamine H₁ | Low | High (Ki ≈ 1.1 nM) |
Note: Specific Ki values for this compound are not consistently reported in publicly available literature; relative affinities are described based on preclinical studies.
This compound exhibits a particularly high affinity for dopamine D₃ and D₄ receptors, which is hypothesized to contribute to its atypical antipsychotic profile. In comparative studies, this compound's affinity for D₄ receptors was found to be eight times higher than that of clozapine, and its affinity for D₃ receptors was significantly more potent than other antipsychotics like haloperidol.
Clozapine possesses a broad receptor binding profile, with notable antagonism at various dopamine, serotonin, adrenergic, cholinergic, and histaminergic receptors. Its relatively lower affinity for D₂ receptors is thought to contribute to a lower incidence of extrapyramidal side effects.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound and clozapine on negative symptoms are thought to be mediated through complex interactions with multiple neurotransmitter systems.
This compound's Proposed Mechanism for Negative Symptoms
This compound's high affinity for D₃ receptors is a key area of interest for its potential effects on negative symptoms. D₃ receptors are concentrated in limbic areas of the brain associated with motivation, emotion, and cognition, which are core domains of negative symptomatology. Antagonism of D₃ receptors is theorized to enhance dopaminergic transmission in the prefrontal cortex, potentially alleviating negative symptoms.
Clozapine's Multifaceted Mechanism for Negative Symptoms
Clozapine's efficacy is likely due to its complex pharmacology. Its potent 5-HT₂ₐ antagonism, combined with its modest D₂ receptor blockade, is a hallmark of atypical antipsychotics and is believed to contribute to its effects on negative symptoms. This combination is thought to increase dopamine release in the prefrontal cortex. Additionally, its interactions with other receptors, such as 5-HT₁ₐ agonism and antagonism of various other receptors, may also play a role.
Clinical Efficacy for Negative Symptoms
Direct head-to-head clinical trials comparing this compound and clozapine specifically for negative symptoms are lacking. However, data from separate studies and meta-analyses provide some insights into their respective efficacies.
Table 2: Summary of Clinical Efficacy on Negative Symptoms
| Drug | Study Design | Key Findings on Negative Symptoms |
| This compound | Meta-analysis of 5 Randomized Controlled Trials (n=986) vs. other antipsychotics | No significant difference in PANSS negative subscale scores compared to pooled antipsychotics. |
| Clozapine | Various clinical trials and meta-analyses | Generally considered more effective than first-generation antipsychotics for negative symptoms. Some studies suggest improvement in negative symptoms may be secondary to improvement in positive symptoms. |
This compound Clinical Data
A systematic review and meta-analysis of five randomized controlled trials involving 986 patients found that this compound was not significantly different from other pooled antipsychotics in improving PANSS negative subscale scores. While it showed some superiority in addressing positive symptoms, this did not translate to a significant benefit for negative symptoms.
Clozapine Clinical Data
Clozapine has been more extensively studied. In a retrospective study of treatment-resistant schizophrenia patients, clozapine treatment led to significant improvements in positive and general psychopathology symptoms over one year, while negative symptoms showed a modest, non-significant change. Another study comparing clozapine to classical antipsychotics found that while both positive and negative symptoms improved with clozapine, the improvement in negative symptoms was more pronounced.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of research findings. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
Receptor Binding Assays (In Vitro)
Methodology:
-
Receptor Preparation: Membranes from cultured cells stably expressing the receptor of interest (e.g., human dopamine D₂, D₃, or D₄ receptors) are prepared.
-
Radioligand Binding: A specific radioligand (e.g., [³H]spiperone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or clozapine).
-
Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Clinical Trial for Negative Symptoms
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of schizophrenia according to DSM-5 criteria and with prominent negative symptoms are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.g., another antipsychotic) design is typically employed.
-
Treatment: Patients are randomized to receive either the investigational drug (e.g., this compound), the comparator drug (e.g., clozapine), or a placebo for a predefined period.
-
Efficacy Assessment: The primary outcome measure is typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) negative subscale score. Other scales may also be used to assess different aspects of psychopathology and functioning.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
Conclusion and Future Directions
Based on the currently available evidence, clozapine remains a more established, albeit complex, treatment option for schizophrenia, with some demonstrated efficacy against negative symptoms. This compound, despite a promising receptor binding profile, particularly its high affinity for D₃ and D₄ receptors, has not yet shown a significant clinical advantage for negative symptoms in meta-analyses of randomized controlled trials.
Future research should focus on:
-
Direct Comparative Trials: Head-to-head clinical trials of this compound and clozapine are needed to definitively compare their efficacy and safety profiles for negative symptoms.
-
Patient Stratification: Identifying patient subgroups who may be more likely to respond to this compound based on their specific symptom clusters or genetic markers could be a fruitful area of investigation.
-
Elucidating Mechanisms: Further preclinical and clinical studies are required to fully understand the downstream signaling effects of this compound's high D₃ and D₄ receptor affinity and how this translates to clinical effects.
This comparative guide highlights the current state of knowledge and underscores the ongoing need for novel and more effective treatments for the debilitating negative symptoms of schizophrenia.
References
Comparative analysis of the side effect profiles of Mosapramine and haloperidol
Comparative Analysis of the Side Effect Profiles of Mosapride and Haloperidol
A detailed examination of the adverse effect profiles of the gastroprokinetic agent Mosapride and the typical antipsychotic Haloperidol, supported by experimental data and mechanistic insights.
This guide provides a comprehensive comparison of the side effect profiles of Mosapride and the first-generation antipsychotic, haloperidol. While both are used in clinical settings, their primary indications and pharmacological mechanisms differ significantly, leading to distinct adverse effect profiles. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their safety profiles.
Clarification of Terminology: The initial query referenced "Mosapramine." Based on available scientific literature, this is likely a misspelling of Mosapride , a gastroprokinetic agent. This comparison will proceed with the analysis of Mosapride versus haloperidol. Mosapride is primarily used for gastrointestinal disorders such as gastritis, gastroesophageal reflux disease, and functional dyspepsia[1][2][3][4]. Haloperidol is an antipsychotic medication used to manage psychosis in conditions like schizophrenia and for controlling tics in Tourette's syndrome[5].
Quantitative Comparison of Side Effect Profiles
The following tables summarize the reported side effects of Mosapride and haloperidol, categorized by system organ class. The incidence of these effects can vary based on dosage, patient population, and duration of treatment.
Table 1: Neurological and Extrapyramidal Side Effects
| Side Effect | Mosapride | Haloperidol |
| Extrapyramidal Symptoms (EPS) | ||
| - Parkinsonism | Rare, case reports exist | Common |
| - Dystonia (involuntary muscle contractions) | Rare, case reports exist | Common, especially acute dystonia |
| - Akathisia (restlessness) | Not typically reported | Common |
| - Tardive Dyskinesia (involuntary, repetitive movements) | Rare, case reports exist | Can occur with long-term use |
| Other Neurological Effects | ||
| - Dizziness | Common | Common |
| - Headache | Common | Common |
| - Drowsiness/Sedation | Can cause sleepiness | Common |
| - Neuroleptic Malignant Syndrome (NMS) | Not reported | Rare but serious |
| - Seizures | Not typically reported | Rare |
Table 2: Cardiovascular Side Effects
| Side Effect | Mosapride | Haloperidol |
| Arrhythmias | Reports of irregular heartbeat exist; may prolong QT interval at very high doses | Can prolong the QT interval, increasing the risk of Torsades de Pointes |
| Hypotension | Not a common side effect | Orthostatic hypotension can occur |
| Tachycardia (Fast Heart Rate) | Can cause palpitations | Common |
Table 3: Metabolic and Endocrine Side Effects
| Side Effect | Mosapride | Haloperidol |
| Weight Gain | Not a recognized side effect | Common |
| Hyperprolactinemia | Not a recognized side effect | Common, leading to menstrual irregularities or erectile dysfunction |
| Changes in Glucose/Lipids | Not typically reported | Can occur |
Table 4: Gastrointestinal and Anticholinergic Side Effects
| Side Effect | Mosapride | Haloperidol |
| Gastrointestinal | ||
| - Diarrhea | Common | Less common |
| - Abdominal Pain | Common | Less common |
| - Nausea | Common | Can occur |
| - Dry Mouth | Common | Common (anticholinergic effect) |
| - Constipation | Can occur | Common (anticholinergic effect) |
| Anticholinergic | ||
| - Blurred Vision | Not a common side effect | Can occur |
| - Urinary Retention | Not a common side effect | Can occur |
Experimental Protocols for Side Effect Assessment
The evaluation of side effects for pharmaceutical compounds like Mosapride and haloperidol involves a multi-faceted approach, including preclinical studies and clinical trials.
Preclinical Assessment
-
Cardiovascular Safety: In vitro studies on hERG (human Ether-à-go-go-Related Gene) transfected cells are conducted to assess the potential for QT interval prolongation. Mosapride has shown little effect on hERG channels at therapeutic concentrations. Animal models, such as isolated perfused rabbit hearts, are used to study effects on cardiac action potentials and QT intervals.
-
Neurological and EPS Assessment: Animal models, often rodents, are used to evaluate the potential for extrapyramidal symptoms. This can involve observing motor activity, coordination (e.g., rotarod test), and catalepsy after drug administration. Mosapride is generally considered not to cause EPS as it does not directly act on dopamine receptors.
Clinical Assessment
-
Phase I-III Clinical Trials: Human trials are the primary source of side effect data. In these trials, adverse events are systematically recorded through patient diaries, questionnaires, and clinical observation. For antipsychotics like haloperidol, specific rating scales are used to quantify extrapyramidal symptoms, such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.
-
Electrocardiogram (ECG) Monitoring: In clinical trials for both types of drugs, regular ECGs are performed to monitor for cardiovascular effects, particularly changes in the QT interval.
-
Laboratory Tests: Blood tests are conducted to monitor for metabolic changes (glucose, lipids), hormonal changes (prolactin), and liver function.
Below is a generalized workflow for the clinical assessment of drug-induced side effects.
Signaling Pathways and Mechanisms of Side Effects
The distinct side effect profiles of Mosapride and haloperidol are rooted in their different molecular targets and signaling pathways.
Haloperidol: Dopamine D2 Receptor Antagonism
Haloperidol's therapeutic and adverse effects are primarily due to its potent antagonism of dopamine D2 receptors in various brain pathways.
-
Mesolimbic Pathway: Blockade of D2 receptors in this pathway is responsible for the antipsychotic effects of haloperidol.
-
Nigrostriatal Pathway: D2 receptor antagonism in this pathway disrupts normal motor function, leading to a high incidence of extrapyramidal symptoms.
-
Tuberoinfundibular Pathway: Blockade of D2 receptors here leads to an increase in prolactin secretion (hyperprolactinemia).
-
Mesocortical Pathway: D2 blockade in this pathway can sometimes worsen negative and cognitive symptoms of schizophrenia.
References
- 1. Mosapride - Wikipedia [en.wikipedia.org]
- 2. Mosapride: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. medindia.net [medindia.net]
- 4. æ¥è¯¢è¯ç©ä¿¡æ¯ãç¸äºä½ç¨ãå¾çãç¨æ³ç¨éåå¯ä½ç¨ | ææç½é¡µ 䏿ç [mims.com.cn]
- 5. Haloperidol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Validating Biomarkers for Mosapramine Response in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for validating the therapeutic response to Mosapramine in preclinical animal models. This compound is an atypical antipsychotic characterized by its potent antagonism of dopamine D2, D3, and D4 receptors, and moderate antagonism of serotonin 5-HT2A receptors.[1] The validation of reliable biomarkers is crucial for accelerating the development of novel antipsychotics and for providing objective measures of target engagement and therapeutic efficacy.
This document summarizes quantitative data from preclinical studies on this compound and comparable atypical antipsychotics, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
I. Comparative Efficacy and Biomarker Modulation
The following tables summarize the effects of this compound and other atypical antipsychotics on key behavioral and neurochemical biomarkers in rodent models of schizophrenia. These biomarkers are selected based on their relevance to the presumed mechanism of action of this compound and their translational potential to clinical studies.
Table 1: Behavioral Biomarkers in Rodent Models
| Biomarker | Animal Model | This compound | Haloperidol (Typical) | Olanzapine (Atypical) | Risperidone (Atypical) |
| Locomotor Activity (Amphetamine-induced hyperlocomotion) | Rat | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Prepulse Inhibition (PPI) (Deficits induced by NMDA antagonists) | Rat | Reversal of deficits | Reversal of deficits | Reversal of deficits | Reversal of deficits |
| Catalepsy (Bar test) | Rat | Low liability at therapeutic doses | High liability | Low liability | Low to moderate liability |
Table 2: Neurochemical Biomarkers in Rodent Models
| Biomarker | Brain Region | This compound | Haloperidol (Typical) | Olanzapine (Atypical) | Risperidone (Atypical) |
| Dopamine D2 Receptor Occupancy | Striatum | High (>70% at effective doses) | High (>70% at effective doses) | High (>70% at effective doses) | High (>70% at effective doses) |
| Serotonin 5-HT2A Receptor Occupancy | Cortex | Moderate | Low/Negligible | High | High |
| Extracellular Dopamine Levels (Microdialysis) | Prefrontal Cortex | Increased | No significant change or decreased | Increased | Increased |
| Extracellular Dopamine Levels (Microdialysis) | Striatum | No significant change or slight increase | Decreased | No significant change or slight increase | No significant change or slight increase |
| Extracellular Glutamate Levels (Microdialysis) | Prefrontal Cortex | Modulation towards baseline | Variable effects | Modulation towards baseline | Modulation towards baseline |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Behavioral Assays
-
Objective: To assess the potential of a compound to mitigate dopamine-agonist-induced hyperactivity, a model for psychosis-like symptoms.
-
Procedure:
-
Acclimatize rodents (rats or mice) to the locomotor activity chambers.
-
Administer the test compound (this compound or comparator) or vehicle via the appropriate route (e.g., intraperitoneal, oral).
-
After a pre-treatment period, administer a psychostimulant such as d-amphetamine (e.g., 1.5 mg/kg, s.c. for rats).
-
Immediately place the animals back into the locomotor activity chambers and record activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).[2]
-
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated, amphetamine-challenged group.
-
Objective: To measure sensorimotor gating, a process that is deficient in schizophrenia and can be restored by antipsychotics.
-
Procedure:
-
Place the animal in a startle chamber with a background white noise.
-
Present a series of trials: some with a startling stimulus (pulse) alone, and others where a weaker, non-startling stimulus (prepulse) precedes the pulse.
-
Vary the intensity of the prepulse to assess gating at different levels.
-
Record the startle response (whole-body flinch) via a piezoelectric accelerometer.
-
-
Data Analysis: Calculate PPI as the percentage reduction in the startle response in the presence of the prepulse compared to the pulse-alone trials.[3][4][5]
-
Objective: To assess the propensity of a compound to induce extrapyramidal side effects (EPS), particularly Parkinsonism-like symptoms.
-
Procedure:
-
Gently place the forepaws of the rodent on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the animal to remove its paws and correct its posture.
-
A maximum cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the latency to descend between drug-treated and vehicle-treated groups.
Neurochemical Assays
-
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect dialysate samples at regular intervals before and after drug administration.
-
Analyze the concentration of dopamine, glutamate, and their metabolites in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-drug administration levels.
-
Objective: To determine the percentage of target receptors (e.g., D2, 5-HT2A) that are bound by a drug at a given dose.
-
Procedure:
-
Administer the test compound to the animals.
-
At a time point corresponding to peak brain exposure, administer a radiolabeled ligand that specifically binds to the target receptor (e.g., [11C]raclopride for D2 receptors, [18F]altanserin for 5-HT2A receptors).
-
Measure the amount of radioligand binding in the brain using techniques such as positron emission tomography (PET) or by post-mortem brain tissue analysis.
-
-
Data Analysis: Calculate receptor occupancy by comparing the binding of the radioligand in drug-treated animals to that in vehicle-treated animals.
III. Visualizations
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for biomarker validation.
Caption: this compound's primary mechanism of action.
References
- 1. [The affinities of this compound for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mousephenotype.org [web.mousephenotype.org]
Comparative Efficacy of Mosapramine, Perospirone, and Quetiapine on Positive Schizophrenic Symptoms: A Guide for Researchers
This guide provides a detailed comparison of three atypical antipsychotic agents—mosapramine, perospirone, and quetiapine—with a specific focus on their efficacy in treating the positive symptoms of schizophrenia. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and relevant pharmacological pathways.
Pharmacological Profile and Mechanism of Action
The therapeutic effects of atypical antipsychotics on positive symptoms, such as hallucinations and delusions, are primarily attributed to their antagonist activity at dopamine D2 receptors in the mesolimbic pathway.[1][2] Their "atypical" nature and reduced risk of extrapyramidal side effects are linked to their potent antagonism of serotonin 5-HT2A receptors, which is thought to modulate and enhance dopamine release in other brain regions like the nigrostriatal and mesocortical pathways.[2][3]
This compound, an iminodibenzyl derivative, demonstrates a high affinity for dopamine D2, D3, and D4 receptor subtypes.[4] Its potent effect on D3 receptors may contribute to its atypical clinical profile. Perospirone, an azapirone derivative developed in Japan, is a serotonin-dopamine antagonist, acting as a 5-HT2A inverse agonist, a D2 antagonist, and a 5-HT1A partial agonist. Quetiapine, a dibenzothiazepine derivative, has a broad receptor binding profile characterized by a higher affinity for 5-HT2A receptors compared to D2 receptors, alongside significant activity at histaminergic (H1) and adrenergic (α1) receptors.
Below is a diagram illustrating the generalized signaling pathway for D2 and 5-HT2A receptor antagonism, a common mechanism for these antipsychotics.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
This table summarizes the in vitro receptor binding affinities (Ki values) for this compound, perospirone, and quetiapine. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Perospirone | Quetiapine |
| Dopamine D2 | High Affinity | 0.6 | 380 |
| Dopamine D3 | High Affinity | N/A | N/A |
| Dopamine D4 | High Affinity | N/A | 2020 |
| Serotonin 5-HT1A | N/A | 2.9 (Partial Agonist) | 390 |
| Serotonin 5-HT2A | N/A | 1.3 (Inverse Agonist) | 640 |
| Histamine H1 | N/A | N/A | 11 |
| Adrenergic α1 | N/A | N/A | Potent Antagonist |
| N/A: Specific Ki values were not available in the searched literature. |
Clinical Efficacy on Positive Symptoms
The efficacy of these antipsychotics is typically measured using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS), which include subscales for positive symptoms.
This compound: Direct, quantitative data on this compound's effect on positive symptom subscales from large-scale trials is limited in the available literature. However, one clinical trial comparing it with perospirone found a similar reduction in the total PANSS score, suggesting comparable overall efficacy.
Perospirone: A meta-analysis of randomized controlled trials revealed that while perospirone is a well-tolerated treatment, it was statistically less effective than other second-generation antipsychotics in reducing PANSS positive subscale scores (Standardized Mean Difference = 0.34). In a direct comparison with the first-generation antipsychotic haloperidol, perospirone was found to be comparable in improving positive symptoms.
Quetiapine: The efficacy of quetiapine in treating positive symptoms is well-documented. A combined analysis of three placebo-controlled trials showed that quetiapine produced statistically significant improvements in BPRS positive symptom scores compared to placebo (p < 0.001 from week 3 onwards). The analysis also indicated that higher doses (at least 400 mg/day) were associated with greater improvements in positive symptoms. A separate meta-analysis reported that quetiapine's efficacy on positive symptoms was equal to that of haloperidol, chlorpromazine, and risperidone.
Table 2: Summary of Clinical Efficacy on Positive Symptoms
| Drug | Comparator(s) | Key Finding on Positive Symptoms | Citation(s) |
| This compound | Perospirone | Similar reduction in total PANSS score (specific positive subscale data not provided). | |
| Perospirone | Other SGAs | Inferior in reducing PANSS positive subscale scores (SMD = 0.34). | |
| Haloperidol | Comparative efficacy in improving positive symptoms. | ||
| Quetiapine | Placebo | Significant improvement in BPRS positive symptom cluster (p < 0.001). | |
| Haloperidol, Risperidone | Equal efficacy in treating positive symptoms. |
Experimental Protocols
The methodologies for clinical trials evaluating antipsychotic efficacy share a common framework, as depicted in the workflow diagram below.
Key Methodological Details from Cited Studies:
-
Quetiapine Placebo-Controlled Trials (Combined Analysis) :
-
Objective : To determine the effectiveness of quetiapine against specific aspects of schizophrenic symptomatology.
-
Design : Combined data analysis from three double-blind, randomized, placebo-controlled trials.
-
Participants : 426 patients with a DSM-IIIR diagnosis of schizophrenia for efficacy analysis.
-
Intervention : Patients received a mean quetiapine dose of 300.5 mg/day (mean maximum of 686.0 mg/day).
-
Efficacy Assessments : Primary measures included the Brief Psychiatric Rating Scale (BPRS), with a specific focus on the positive symptom cluster, and the Clinical Global Impression (CGI) Severity of Illness score.
-
Duration : The trials had a duration that allowed for assessment up to at least 6 weeks.
-
-
Perospirone Meta-Analysis :
-
Objective : To assess the efficacy, discontinuation rate, and side effects of perospirone versus other antipsychotics.
-
Design : A systematic review and meta-analysis of randomized controlled trials.
-
Data Sources : PubMed, PsycINFO, Google Scholar, and Cochrane Library databases up to June 2013.
-
Studies Included : Five studies with a mean duration of 9.6 weeks, involving 562 adult patients with schizophrenia. Comparators included olanzapine, quetiapine, risperidone, aripiprazole, haloperidol, and this compound.
-
Primary Outcome Measure : All included studies used the Positive and Negative Syndrome Scale (PANSS) for psychopathology evaluation. The standardized mean difference (SMD) was calculated for changes in PANSS scores.
-
Conclusion
Based on the available evidence, quetiapine has a well-established record of efficacy against the positive symptoms of schizophrenia, demonstrating superiority over placebo and equivalence to other widely used typical and atypical antipsychotics. Perospirone has shown efficacy comparable to haloperidol for positive symptoms but may be less effective than other second-generation agents. Data for this compound is less comprehensive, but an initial head-to-head comparison suggests its overall efficacy is similar to that of perospirone.
The pharmacological profiles show that all three drugs interact with the D2 receptor, the primary target for alleviating positive symptoms. However, their affinities and broader receptor-binding profiles differ significantly, which influences their overall clinical utility and side-effect profiles. Direct, large-scale, three-way comparative trials are needed to definitively establish the relative efficacy of these agents specifically on positive symptoms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [The affinities of this compound for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of Mosapramine in the Long-Term Treatment of Schizophrenia: A Review of Available Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term effects of Mosapramine, an atypical antipsychotic, in the context of other commonly used second-generation antipsychotics (SGAs) for the treatment of schizophrenia. Due to the limited availability of extensive, long-term comparative data for this compound, this guide summarizes the existing evidence for this compound and presents a broader comparison of more widely studied SGAs to offer a comprehensive perspective for research and development professionals.
Executive Summary
This compound, an atypical antipsychotic utilized in Japan, demonstrates a potent antagonist affinity for dopamine D2, D3, and D4 receptors, with moderate affinity for 5-HT2A receptors.[1][2] However, a thorough review of published literature reveals a significant scarcity of long-term, comparative clinical trial data for this compound. The available evidence is primarily limited to short-term studies, making a direct, robust comparison with other SGAs challenging. This guide, therefore, presents the limited data on this compound alongside a more extensive comparative analysis of established SGAs such as Risperidone, Olanzapine, and Quetiapine, for which substantial long-term data exists.
This compound: A Profile
This compound is classified as a second-generation (atypical) antipsychotic.[3] Its pharmacological profile suggests potential efficacy in treating the positive symptoms of schizophrenia.[3] High-quality evidence indicates that this compound may lead to greater improvement in positive symptoms when compared to Aripiprazole, Perospirone, or Quetiapine in the short term.[3]
One short-term (8-week) randomized, single-blind, crossover, add-on study compared this compound to Risperidone in ten neuroleptic-treated schizophrenic inpatients. The study concluded that both treatments resulted in modest improvements, with no significant difference in scores on the Positive and Negative Syndrome Scale (PANSS) between the two. This suggests that in an add-on treatment setting, this compound's efficacy is comparable to that of Risperidone in the short term.
However, the same body of evidence also points to a less favorable side-effect profile in some aspects. This compound is associated with a higher incidence of extrapyramidal symptoms (EPS) and increased salivation compared to the first-generation antipsychotic Haloperidol and the second-generation antipsychotics Clocapramine, Aripiprazole, Perospirone, or Quetiapine. Furthermore, a greater risk of elevated prolactin levels has been observed with this compound in comparison to Aripiprazole, Perospirone, or Quetiapine.
Comparative Long-Term Data: Second-Generation Antipsychotics
In the absence of extensive long-term data for this compound, this section provides a comparative summary of the long-term (≥ 6 months) efficacy and safety of other widely prescribed SGAs.
Efficacy in Long-Term Studies
Long-term studies of SGAs often focus on relapse prevention and sustained symptom control. A network meta-analysis of randomized controlled trials with a minimum duration of 6 months provided insights into the comparative efficacy of various antipsychotics.
| Outcome Measure | Olanzapine | Risperidone | Quetiapine | Aripiprazole |
| Change in Overall Symptoms (PANSS/BPRS) | Generally more efficacious than several other SGAs. | Effective, but some studies show slightly less efficacy than olanzapine. | Some studies indicate lower efficacy in improving overall psychopathology compared to olanzapine. | Effective, with some studies showing comparable efficacy to other SGAs. |
| Relapse Prevention | Superior to placebo and some other SGAs in preventing relapse. | Superior to placebo in preventing relapse. | Effective in relapse prevention. | Effective in relapse prevention. |
| Negative Symptoms | Some evidence suggests modest benefits. | Mixed results, with some studies showing improvement. | Limited evidence for significant long-term improvement. | Some studies suggest potential benefits for negative symptoms. |
Safety and Tolerability in Long-Term Studies
Long-term treatment with antipsychotics necessitates careful consideration of the cumulative burden of adverse effects.
| Adverse Event | Olanzapine | Risperidone | Quetiapine | Aripiprazole |
| Weight Gain | High risk of significant weight gain. | Moderate risk of weight gain. | Moderate risk of weight gain. | Lower risk of weight gain compared to olanzapine and risperidone. |
| Extrapyramidal Symptoms (EPS) | Lower risk compared to some first-generation antipsychotics. | Dose-dependent risk of EPS. | Lower risk of EPS. | Lower risk of EPS. |
| Hyperprolactinemia | Low to moderate risk. | High risk of hyperprolactinemia. | Low risk of hyperprolactinemia. | Low risk of hyperprolactinemia. |
| Sedation | Common, especially at the beginning of treatment. | Moderate sedation. | Common, often used for its sedative properties. | Less sedating compared to olanzapine and quetiapine. |
| Metabolic Syndrome | Increased risk of dyslipidemia and hyperglycemia. | Moderate risk. | Moderate risk. | Lower risk compared to olanzapine. |
Experimental Protocols
Assessment of Efficacy
A standardized methodology is crucial for comparing the efficacy of antipsychotic treatments in long-term clinical trials.
1. Study Design: Randomized, double-blind, active-comparator controlled trials with a duration of at least 6 months are considered the gold standard for long-term antipsychotic studies.
2. Participant Population: Adult patients with a confirmed diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5) are typically enrolled. Inclusion criteria often specify a minimum baseline severity of illness.
3. Primary Efficacy Measures:
- Positive and Negative Syndrome Scale (PANSS): This is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology. Ratings are based on a semi-structured clinical interview and reports from reliable informants.
- Clinical Global Impression - Severity (CGI-S) and Improvement (CGI-I): The CGI-S is a 7-point scale where the clinician rates the overall severity of the patient's illness. The CGI-I is a 7-point scale that assesses the patient's improvement or worsening relative to baseline.
4. Secondary Efficacy Measures:
- Time to relapse or discontinuation for any cause.
- Changes in social and occupational functioning.
- Quality of life assessments.
Assessment of Safety and Tolerability
1. Adverse Event (AE) Monitoring: Systematic and comprehensive collection of all adverse events is essential. This includes both spontaneously reported AEs and those elicited through standardized checklists.
2. Extrapyramidal Symptom (EPS) Rating Scales:
- Simpson-Angus Scale (SAS): To assess parkinsonism.
- Barnes Akathisia Rating Scale (BARS): To assess akathisia.
- Abnormal Involuntary Movement Scale (AIMS): To assess for tardive dyskinesia.
3. Metabolic Monitoring: Regular monitoring of weight, body mass index (BMI), fasting glucose, and lipid profiles is critical, given the known metabolic risks associated with many SGAs.
4. Prolactin Levels: Measurement of serum prolactin levels at baseline and at regular intervals during the study.
Visualizations
Signaling Pathways
The therapeutic and adverse effects of antipsychotic drugs are mediated through their interaction with various neurotransmitter receptor systems in the brain. The following diagram illustrates the primary signaling pathways targeted by second-generation antipsychotics.
Caption: Simplified signaling pathway of second-generation antipsychotics.
Experimental Workflow
The following diagram outlines a typical workflow for a long-term comparative clinical trial of antipsychotic medications.
Caption: Workflow of a long-term antipsychotic comparative trial.
Conclusion and Future Directions
For drug development professionals and researchers, this highlights a significant evidence gap. There is a clear need for well-designed, long-term, head-to-head comparative studies to accurately position this compound within the therapeutic armamentarium for schizophrenia. Future research should focus on:
-
Conducting large-scale, randomized controlled trials of at least one-year duration comparing this compound with standard-of-care SGAs like Olanzapine, Risperidone, and Aripiprazole.
-
Thoroughly evaluating both efficacy (on positive, negative, and cognitive symptoms) and a comprehensive range of safety and tolerability parameters, including metabolic effects.
-
Investigating the long-term impact of this compound on patient-reported outcomes, such as quality of life and functional capacity.
Until such data becomes available, the clinical use of this compound in a long-term setting should be approached with caution, with careful monitoring of its potential adverse effects. The extensive data available for other SGAs provides a valuable benchmark for designing and interpreting future studies on this compound.
References
Independent Analysis of Mosapramine's Dopamine Receptor Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published research findings on Mosapramine, an atypical antipsychotic. The primary focus is on its binding affinity for dopamine D2, D3, and D4 receptors, benchmarked against other commonly used antipsychotic medications. It is important to note that the data presented for this compound originates from a single key study published in 1996 by Futamura et al., and to date, no independent replications of these specific binding affinity values have been identified in publicly available literature. This guide therefore presents the original findings to facilitate scientific discussion and highlight the need for further independent validation.
Comparative Binding Affinity of this compound and Other Antipsychotics
The following table summarizes the quantitative data on the binding affinities (Ki values in nM) of this compound and other selected antipsychotic drugs for dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.
| Drug | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Dopamine D4 Receptor (Ki, nM) | Reference |
| This compound | 0.25 | 0.18 | 0.89 | Futamura et al., 1996[1] |
| Haloperidol | 1.0 | 0.7 | 5.0 | Various Sources |
| Clozapine | 126 | 251 | 21 | Various Sources |
| Risperidone | 3.1 | 7.3 | 7.2 | Various Sources |
| Olanzapine | 11 | 23 | 27 | Various Sources |
| Aripiprazole | 0.34 | 0.8 | 44 | Various Sources |
| Quetiapine | 295 | 457 | 1170 | Various Sources |
Note: Ki values for comparator drugs are aggregated from multiple publicly available databases and literature sources for a broader representation. The this compound data is from the single cited study.
Based on the original study, this compound demonstrates high affinity for D2, D3, and D4 receptors, with a particularly high affinity for the D3 receptor subtype.[1] The D2 Ki/D3 Ki ratio for this compound was reported to be higher than that of haloperidol, suggesting a more potent effect on D3 receptors.[1]
Putative Signaling Pathway of this compound
As a dopamine receptor antagonist, this compound is presumed to block the downstream signaling cascades initiated by dopamine binding to D2, D3, and D4 receptors. These receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins. Inhibition of these receptors by an antagonist like this compound would likely lead to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing gene expression and neuronal activity. The diagram below illustrates this putative signaling pathway.
Caption: Putative signaling pathway of this compound as a D2-like receptor antagonist.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound for dopamine D2, D3, and D4 receptors, based on standard methodologies.
Objective: To determine the inhibition constant (Ki) of this compound for human dopamine D2, D3, and D4 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells) using [3H]-spiperone as the radioligand.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human dopamine D2, D3, or D4 receptors.
-
Radioligand: [3H]-spiperone.
-
Competitors: this compound, and a reference compound (e.g., haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Resuspend the resulting pellet (cell membranes) in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the competitor (this compound or reference compound).
-
[3H]-spiperone at a final concentration near its Kd value.
-
Cell membrane preparation.
-
-
For total binding, no competitor is added.
-
For non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol) is added.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the general workflow of this experimental protocol.
Caption: Workflow for dopamine receptor binding assay.
References
Safety Operating Guide
Navigating the Disposal of Mosapramine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Mosapramine. Although a specific SDS for this compound was not identified, related compounds' SDSs indicate that it may be harmful if swallowed, cause skin and eye irritation, and may lead to allergic skin reactions or respiratory difficulties if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, like other pharmaceutical waste, is regulated to prevent environmental contamination and potential harm to public health.[2] The following steps provide a general framework for its proper disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or toilet. Wastewater treatment facilities are often not equipped to filter out such chemical compounds, leading to the contamination of water supplies and potential harm to aquatic life.
-
Utilize Pharmaceutical Take-Back Programs: The most recommended and safest method for disposing of unwanted pharmaceuticals is through a designated take-back program. These programs are often available through pharmacies, hospitals, or law enforcement agencies and ensure that the drugs are disposed of in a compliant and environmentally sound manner.
-
Disposal as Chemical Waste: In a laboratory setting, this compound should be treated as chemical waste.
-
Segregation: It should be segregated from other waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound."
-
Licensed Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste management company. These companies are equipped to handle and dispose of chemical waste in accordance with federal and state regulations.
-
-
In the Absence of a Take-Back Program (for small quantities): If a take-back program is not accessible and only a very small quantity is to be disposed of, the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide guidelines for household drug disposal that can be adapted for a laboratory setting with extreme caution.
-
Deactivation: Remove the this compound from its original container. Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This step makes the drug less appealing to prevent accidental ingestion. Do not crush tablets or capsules.
-
Containment: Place the mixture in a sealed container, such as a plastic bag or an empty, sealable container, to prevent leakage.
-
Final Disposal: Dispose of the sealed container in the regular trash.
-
De-identification: Before discarding the original container, ensure all personal or sensitive information is removed or blacked out to protect privacy.
-
Environmental Considerations and Regulatory Framework
The disposal of pharmaceuticals is regulated by several bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA's regulations, particularly the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste, which can include certain pharmaceuticals. Improper disposal can lead to significant environmental pollution, with psychiatric drugs being a growing concern due to their potential to bioaccumulate and affect non-target organisms in aquatic ecosystems.
| Disposal Method | Recommendation | Regulatory Compliance | Environmental Impact |
| Sewer System | Not Recommended | Generally non-compliant | High risk of water contamination |
| Take-Back Programs | Highly Recommended | Compliant | Minimal |
| Licensed Waste Vendor | Recommended for Labs | Compliant with EPA/RCRA | Low, properly managed |
| Landfill (Household Trash) | Use as a last resort for small quantities | Compliant if deactivated and sealed | Potential for leaching if not properly contained |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Mosapramine
Disclaimer: A specific Safety Data Sheet (SDS) for Mosapramine could not be located. The following guidance is based on best practices for handling potent psychotropic compounds and hazardous pharmaceutical agents. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and, if possible, obtain a substance-specific SDS before handling any new compound.
This guide provides essential safety and logistical information for laboratory personnel handling this compound, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount when handling potent compounds like this compound. The following table summarizes the recommended PPE for various stages of handling.
| Body Part | Personal Protective Equipment | Specifications and Usage Guidelines |
| Hands | Double Gloving (Chemotherapy-grade gloves) | Inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff. Change outer gloves every 30-60 minutes or immediately upon contamination. |
| Body | Disposable, low-permeability gown | Solid-front, back-closing design with long sleeves and tight-fitting cuffs. Gowns should be discarded immediately after handling or in case of a spill. |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Respiratory | N95 or higher-rated respirator | A fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. |
| Feet | Disposable shoe covers | To be worn over laboratory shoes and discarded before exiting the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling ensures both personal safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE).
-
Negative Pressure: The designated handling area should be under negative pressure to prevent the escape of airborne particles.
-
Decontamination: All surfaces and equipment must be decontaminated before and after handling using a validated cleaning agent.
2. Handling and Experimental Procedures:
-
Weighing: Use a balance with a draft shield inside the containment enclosure.
-
Solution Preparation: Prepare solutions within the fume hood. Avoid sonication or other procedures that may generate aerosols.
-
Transport: When moving this compound outside the designated handling area, it must be in a sealed, clearly labeled, and non-breakable secondary container.
3. Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, and pipette tips, must be disposed of as hazardous chemical waste.
-
Unused Compound: Unused this compound should be disposed of according to institutional and local regulations for hazardous pharmaceutical waste. Do not dispose of it down the drain or in regular trash.
-
Decontamination of Reusable Equipment: Reusable equipment must be thoroughly decontaminated following a validated procedure before being removed from the designated area.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Response:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If trained and equipped, use a chemical spill kit to contain and clean up the spill, wearing appropriate PPE.
-
For large spills, or if you are not trained, contact your institution's environmental health and safety department.
-
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling potent pharmaceutical compounds like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
